Raluridine
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
inhibitor of HIV; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDSZYIGHLONN-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152541 | |
| Record name | Raluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119644-22-3 | |
| Record name | 935U83 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119644-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raluridine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119644223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raluridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65NWY2K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ranitidine on Parietal Cells
Disclaimer: Initial searches for "Raluridine" did not yield any relevant results. It is highly probable that this is a misspelling of "Ranitidine," a well-documented histamine H2-receptor antagonist. This guide will, therefore, focus on the mechanism of action of Ranitidine on parietal cells.
This technical guide provides a comprehensive overview of the molecular mechanism by which ranitidine inhibits gastric acid secretion through its action on parietal cells. It is intended for researchers, scientists, and drug development professionals.
Introduction to Parietal Cells and Gastric Acid Secretion
Parietal cells are specialized epithelial cells located in the gastric glands of the stomach lining.[1] Their primary function is the secretion of hydrochloric acid (HCl) and intrinsic factor.[1] The secretion of HCl is a complex process regulated by multiple signaling pathways, including stimulation by histamine, acetylcholine, and gastrin.[1][2] These stimuli converge on the final step of acid secretion, which is mediated by the H+/K+ ATPase (proton pump) located in the apical membrane of the parietal cell.[1] The proton pump actively transports H+ ions into the gastric lumen in exchange for K+ ions, leading to the formation of HCl.
Ranitidine: A Histamine H2-Receptor Antagonist
Ranitidine is a potent and specific competitive antagonist of the histamine H2 receptor. These receptors are located on the basolateral membrane of parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion. By binding to the H2 receptors, histamine activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various proteins that promote the translocation and activation of the H+/K+ ATPase at the apical membrane, resulting in robust acid secretion.
Mechanism of Action of Ranitidine
Ranitidine exerts its inhibitory effect by competitively blocking the binding of histamine to the H2 receptors on parietal cells. This antagonism prevents the activation of the adenylyl cyclase enzyme, thereby attenuating the rise in intracellular cAMP levels. The subsequent decrease in PKA activity leads to reduced phosphorylation of the downstream targets involved in the activation and trafficking of the H+/K+ ATPase. Consequently, the translocation of proton pumps to the secretory canaliculi of the parietal cell is diminished, resulting in a significant reduction in gastric acid secretion. Ranitidine has been shown to inhibit both basal and stimulated gastric acid secretion, including that induced by food (sham feeding) and pentagastrin.
The following diagram illustrates the signaling pathway of histamine-stimulated gastric acid secretion and the point of inhibition by ranitidine.
Quantitative Data on Ranitidine's Efficacy
The inhibitory effect of ranitidine on gastric acid secretion has been quantified in several studies.
| Parameter | Value | Condition | Reference |
| IC50 | 95 ng/ml | Pentagastrin-stimulated acid secretion in normal subjects | |
| IC50 (alternative) | 10-75 ng/ml (mean 44 ng/ml) | Basal acid secretion in patients with inactive ulcer disease | |
| Maximal Acid Inhibition | 87.3% | Pentagastrin-stimulated acid secretion | |
| Inhibition of Stimulated Secretion | 62% | After 9 months of therapy (pentagastrin-stimulated) | |
| Inhibition of Stimulated Secretion | 95% | Pre-treatment (pentagastrin-stimulated) |
Clinical trial data further supports the efficacy of ranitidine in conditions related to gastric acid.
| Indication | Dosage | Duration | Healing Rate (Ranitidine) | Healing Rate (Placebo/Control) | Reference |
| Benign Gastric Ulcer | 150 mg b.i.d. | 6 weeks | 68% | 53% | |
| Gastritis | 300 mg daily | 4 weeks | 80% (symptoms disappeared) | 45% (improved) | |
| Gastric Ulcer | 150 mg b.i.d. | 4 weeks | 62% | - (Compared to Lansoprazole 80%) | |
| Gastric Ulcer | 150 mg b.i.d. | 8 weeks | 86% | - (Compared to Lansoprazole 98%) |
Experimental Protocols
The following outlines a general methodology for assessing the effect of ranitidine on gastric acid secretion, based on protocols described in the literature.
Objective: To determine the inhibitory effect of ranitidine on stimulated gastric acid secretion.
Model: Human subjects or isolated gastric glands.
Protocol for Human Studies:
-
Subject Selection: Healthy volunteers or patients with specific gastrointestinal conditions are recruited.
-
Baseline Measurement: Basal gastric acid output is measured by nasogastric tube aspiration.
-
Drug Administration: Ranitidine or placebo is administered orally or intravenously at specified doses.
-
Stimulation of Acid Secretion: A secretagogue such as pentagastrin is administered to stimulate gastric acid secretion.
-
Sample Collection: Gastric juice is collected at regular intervals.
-
Analysis: The volume and acid concentration of the gastric juice are measured to determine the acid output.
-
Pharmacokinetic Analysis: Blood samples may be drawn to correlate plasma ranitidine concentrations with the degree of acid inhibition.
The following diagram illustrates a typical experimental workflow for evaluating ranitidine's effect on gastric acid secretion in human subjects.
Conclusion
Ranitidine is a well-characterized histamine H2-receptor antagonist that effectively inhibits gastric acid secretion by blocking the action of histamine on parietal cells. Its mechanism of action is centered on the competitive inhibition of the H2 receptor, leading to a reduction in the activation of the H+/K+ ATPase proton pump. The quantitative data from both in vitro and clinical studies demonstrate its potency and clinical efficacy in the management of acid-related gastrointestinal disorders. The experimental protocols outlined provide a framework for the continued investigation of compounds targeting gastric acid secretion.
References
Ranitidine's Antagonism of the Histamine H2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranitidine, a potent and selective histamine H2 receptor antagonist, has been a cornerstone in the management of acid-peptic disorders for decades. This technical guide provides an in-depth exploration of the molecular pathway through which ranitidine exerts its therapeutic effects. It details the mechanism of action, pharmacokinetics, and pharmacodynamics of ranitidine, with a focus on its interaction with the histamine H2 receptor and the subsequent intracellular signaling cascade. This document also provides detailed experimental protocols for key assays used in the characterization of H2 receptor antagonists and presents quantitative data in a clear, tabular format for ease of comparison.
Introduction
Ranitidine is a competitive and reversible inhibitor of the action of histamine at the H2 receptors, which are primarily located on the basolateral membrane of gastric parietal cells.[1][2][3][4] By blocking the binding of histamine, ranitidine effectively reduces the secretion of gastric acid, a key factor in the pathophysiology of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Developed as a successor to cimetidine, ranitidine exhibits a more potent and longer-lasting antisecretory effect with a more favorable side-effect profile.
Mechanism of Action: The Histamine H2 Receptor Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade that culminates in the secretion of gastric acid by parietal cells. Ranitidine functions by competitively antagonizing this receptor, thereby inhibiting this signaling pathway.
The H2 Receptor Signaling Cascade
The binding of histamine to the H2 receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit (Gαs) exchanges GDP for GTP and dissociates from the βγ subunits. The GTP-bound Gαs then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of H+ ions into the gastric lumen.
Quantitative Pharmacological Data
The potency and binding affinity of ranitidine have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for ranitidine.
Table 1: Ranitidine Binding Affinity (pA2)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor.
| Parameter | Value | Species/Tissue | Reference |
| pA2 | 7.2 | Guinea-pig isolated atrium | |
| pA2 | 6.95 | Rat isolated uterine horn | |
| pA2 | 6.95 - 7.2 | - |
Table 2: Ranitidine Potency (IC50)
The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
| Parameter | Value (ng/mL) | Condition | Reference |
| IC50 | 10 - 75 (mean 44) | Basal gastric acid secretion | |
| IC50 | 73 | Meal-stimulated acid secretion | |
| IC80 | 180 | Meal-stimulated acid secretion | |
| IC50 | 95 | Pentagastrin-stimulated acid secretion |
Experimental Protocols
The characterization of H2 receptor antagonists like ranitidine relies on robust and reproducible experimental assays. This section provides detailed protocols for a competitive radioligand binding assay and a functional cAMP assay.
Competitive Radioligand Binding Assay for the Histamine H2 Receptor
This assay determines the affinity of a test compound (e.g., ranitidine) for the H2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human H2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Tiotidine or another suitable H2 receptor-specific radioligand.
-
Test Compound: Ranitidine or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known H2 receptor ligand (e.g., 1 µM Tiotidine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable buffer for storage or immediate use.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Receptor membrane preparation, radioligand, and a high concentration of an unlabeled H2 antagonist.
-
Competitive Binding: Receptor membrane preparation, radioligand, and varying concentrations of the test compound (ranitidine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular cAMP levels, providing a functional measure of its antagonist activity at the H2 receptor.
Materials:
-
Cell Line: A cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).
-
Histamine: To stimulate the H2 receptor.
-
Test Compound: Ranitidine or other antagonists.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Culture the H2 receptor-expressing cells and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the test compound (ranitidine) in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents that generate a measurable signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely proportional to the amount of cAMP present.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each experimental well by interpolating from the standard curve.
-
Plot the percentage of inhibition of the histamine-induced cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
Ranitidine's efficacy as a gastric acid suppressant is a direct consequence of its competitive antagonism at the histamine H2 receptor. By blocking the initiation of the Gs-cAMP signaling cascade in gastric parietal cells, ranitidine effectively reduces proton pump activity and subsequent acid secretion. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and professionals in the field of drug development and gastrointestinal pharmacology, facilitating further investigation into the nuances of H2 receptor antagonism and the development of novel therapeutic agents.
References
The Synthesis of Ranitidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ranitidine hydrochloride, a potent histamine H2-receptor antagonist, has been a cornerstone in the treatment of conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). Its synthesis has been the subject of extensive research, leading to the development of several efficient pathways. This technical guide provides an in-depth overview of the core chemical synthesis routes of Ranitidine hydrochloride, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of Ranitidine typically involves the construction of its characteristic N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine structure. The primary approaches differ in their choice of starting materials and the sequence of assembling the key fragments: the furan ring with the dimethylaminomethyl side chain, the thioethyl chain, and the N-methyl-2-nitro-1,1-ethenediamine group.
Route 1: The Classical Pathway from Furfuryl Alcohol
One of the most established methods for synthesizing Ranitidine commences with furfuryl alcohol. This route involves a sequence of aminomethylation, substitution with cysteamine, and finally, condensation with a nitroethene derivative.
A key intermediate in this pathway is 5-(dimethylaminomethyl)furfuryl alcohol, which is subsequently reacted with 2-mercaptoethylamine hydrochloride. The final step involves the reaction with N-methyl-1-methylthio-2-nitroethenamine to yield Ranitidine[1].
Route 2: A Greener Approach from Cellulose-Derived 5-(Chloromethyl)furfural (CMF)
In a push towards more sustainable chemistry, a synthetic route starting from the biomass-derived platform chemical 5-(chloromethyl)furfural (CMF) has been developed. This approach offers a more environmentally friendly alternative to traditional methods. This synthesis can be accomplished in four steps with a notable overall yield[2]. One variation of this route involves the nucleophilic substitution of the alkyl halide in CMF with cysteamine, followed by reductive amination to introduce the dimethylamino group, and finally, condensation to form the Ranitidine molecule[3].
Quantitative Data Summary
The efficiency of the different synthetic routes can be compared through their reported yields. The following table summarizes the quantitative data for key steps in the synthesis of Ranitidine.
| Synthetic Route | Key Intermediate/Step | Reagents | Yield (%) | Reference |
| From CMF | Overall Yield (4 steps) | - | 68% | [2] |
| From 5-HMF (crystalline) | Overall Yield (5 steps) | - | 65% | [3] |
| From 5-HMF (oil) | Overall Yield | - | 15% |
Experimental Protocols
Protocol 1: Synthesis of Ranitidine from 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine and 1-methylthio-1-methylamino-2-nitroethylene
-
Reaction Setup: In a reaction vessel, add 367.5 kg of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine and 655 kg of purified water.
-
Addition of Reagent: Under stirring, add 245 kg of 1-methylthio-1-methylamino-2-nitroethylene.
-
Reaction Conditions: Slowly raise the temperature to 48-52°C and maintain a vacuum of 0.02-0.05 MPa. Let the reaction proceed for 4.5 hours.
-
Work-up: After the reaction is complete, cool the mixture to 25-35°C. Adjust the pH to 11.0-11.4 with a 10% sodium hydroxide solution.
-
Crystallization and Isolation: Filter the solution and cool the filtrate to 0-2°C to induce crystallization. After 12 hours, the wet product of Ranitidine base is collected by centrifugal filtration and rinsed with purified water.
Protocol 2: Conversion of Ranitidine Base to Ranitidine Hydrochloride (Form 2)
-
Dissolution: Dissolve 6 g of Ranitidine base in 42 ml of industrial methylated spirits at ambient temperature (approximately 20°C).
-
Acidification: Add one equivalent (approximately 1.6 ml) of concentrated hydrochloric acid to the solution. The temperature will rise to about 27°C.
-
Crystallization: Seed the solution at this temperature to induce crystallization, which should result in a thick slurry at 25-27°C.
-
Cooling and Isolation: After 30 minutes, cool the slurry to 10-12°C for another 30 minutes.
-
Drying: Filter the product, wash with 5 ml of industrial methylated spirits, and dry at 50°C under reduced pressure to yield Form 2 Ranitidine hydrochloride.
Protocol 3: Synthesis of Ranitidine from 5-(chloromethyl)furfural (CMF)
-
Preparation of Intermediate: To a solution of N-acetylcysteamine (0.4051 g, 3.40 mmol) in dry THF (20 mL) under argon, add sodium hydride (95%) (103 mg, 4.08 mmol). Stir the resulting suspension at room temperature for 30 minutes.
-
Reaction with CMF: Add a solution of CMF (0.4912 g, 3.40 mmol) in dry THF (10 mL) dropwise over 10 minutes. Allow the resulting light yellow solution to stir overnight at room temperature.
-
Subsequent Steps: This initial product undergoes further transformations, including reductive amination and condensation, to yield Ranitidine. A detailed procedure involves the reaction with dimethylamine followed by reduction with sodium borohydride.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to Ranitidine.
Caption: Classical synthesis of Ranitidine hydrochloride from furfuryl alcohol.
Caption: Greener synthesis of Ranitidine hydrochloride from 5-(chloromethyl)furfural.
This guide provides a foundational understanding of the chemical synthesis of Ranitidine hydrochloride, offering valuable insights for professionals in the field of drug development and chemical research. The presented pathways, supported by experimental data and protocols, highlight the evolution of synthetic strategies towards more efficient and sustainable manufacturing processes.
References
Raluridine: A Technical Overview of its Discovery and Early-Stage Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raluridine (also known as 935U83 and Fddclurd) is a pyrimidine nucleoside analog investigated for its potential as an antiretroviral agent. As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action is centered on the inhibition of the human immunodeficiency virus (HIV) Gag-Pol polyprotein, a critical enzyme for viral replication. This technical guide provides a comprehensive timeline of the discovery and early-stage development of this compound, detailing its chemical synthesis, preclinical pharmacology, and initial clinical evaluation. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough understanding of the compound's early scientific journey.
Introduction
The development of nucleoside analogs as inhibitors of HIV reverse transcriptase has been a cornerstone of antiretroviral therapy. These compounds act as chain terminators during the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle. This compound, chemically designated as 5-chloro-2',3'-dideoxy-3'-fluorouridine, emerged as a candidate in this class with promising in vitro anti-HIV activity. This document traces the key milestones in its development, from synthesis to its evaluation in Phase I clinical trials.
Discovery and Development Timeline
While the precise date of the initial synthesis of this compound by Glaxo Wellcome is not publicly available, the publication of its early clinical evaluation in 1996 marks a significant point in its development timeline.
Table 1: Key Milestones in the Development of this compound
| Date | Milestone | Key Findings/Significance |
| Early 1990s (estimated) | Discovery and Synthesis | This compound (935U83) was synthesized by Glaxo Wellcome as part of their research into nucleoside analogs for HIV treatment. |
| Pre-1996 | Preclinical Evaluation | In vitro studies demonstrated selective anti-HIV activity. Favorable safety profiles were established in mouse and monkey models. |
| December 1996 | Publication of Phase I Clinical Trial Results | A study published in Antimicrobial Agents and Chemotherapy detailed the safety, pharmacokinetics, and tolerability of single escalating oral doses of this compound in HIV-infected adults.[1] |
Chemical Synthesis
This compound is a halogenated dideoxyuridine analog. The synthesis of similar fluorinated nucleosides typically involves a multi-step process. A general synthetic approach for such compounds is outlined below.
General Synthetic Pathway for Fluorinated Dideoxynucleosides
The synthesis of 5-substituted 3'-fluoro-2',3'-dideoxynucleosides often involves the coupling of a modified sugar moiety with a pyrimidine base.
Experimental Workflow: Generalized Synthesis of a Fluorinated Dideoxynucleoside
References
Ranitidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural determinants for histamine H2 receptor antagonism, experimental protocols for activity assessment, and key molecular interactions.
Introduction
Ranitidine, a potent and selective histamine H2 receptor antagonist, has been a cornerstone in the treatment of acid-related gastrointestinal disorders for decades. Its development was a landmark in rational drug design, moving away from the imidazole-containing structure of the first H2 antagonist, cimetidine, to a furan-based scaffold with an improved side-effect profile and higher potency.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ranitidine, offering valuable insights for researchers and professionals involved in drug discovery and development. We will delve into the critical structural moieties of the ranitidine molecule, present quantitative data on the impact of their modification, and provide detailed protocols for key in vitro assays used to determine H2 receptor antagonist activity.
Ranitidine's mechanism of action involves the competitive and reversible inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[1] This blockade reduces the secretion of gastric acid, a key factor in conditions such as peptic ulcers and gastroesophageal reflux disease. Understanding the intricate relationship between ranitidine's chemical structure and its biological activity is paramount for the design of novel, more effective, and safer H2 receptor antagonists.
Core Structure-Activity Relationships of Ranitidine
The ranitidine molecule can be conceptually divided into three key structural components, each playing a crucial role in its interaction with the H2 receptor:
-
The Heterocyclic Ring System: A furan ring bearing a dimethylaminomethyl substituent.
-
The Flexible Spacer: A thioether chain connecting the heterocyclic system to the polar tail.
-
The Polar Tail: A substituted N-cyanoguanidine or a similar "urea equivalent" group.
Systematic modifications of these components have provided a wealth of information regarding the structural requirements for potent H2 antagonist activity.
The Furan Ring System
The replacement of the imidazole ring of cimetidine with a furan ring was a pivotal step in the development of ranitidine, leading to a significant increase in potency and a reduction in side effects. The furan ring itself is a critical component for H2-blocking activity. Studies have shown that the removal of the furan ring leads to a drastic decrease in antagonist activity. The dimethylaminomethyl group at the 5-position of the furan ring is also thought to contribute to the overall binding affinity.
The Thioether Spacer
The flexible thioether chain, typically a methylthioethyl group, provides the optimal distance and conformational flexibility for the molecule to bridge the binding sites on the H2 receptor. The isosteric thioether linkage is a common feature in many H2 antagonists and appears to be crucial for maintaining high potency.
The Polar Tail
The N,N'-disubstituted 2-nitroethene-1,1-diamine moiety serves as a polar, non-basic group that is essential for maximal antagonist activity. This group is considered a "urea equivalent" and its electronic properties are finely tuned for optimal interaction with the receptor. Modifications to this part of the molecule can significantly impact potency and selectivity. For instance, replacement of this group with a diamino-1,2,5-thiadiazole 1-oxide substructure has been explored, with the length of the appended alkyl chains influencing the nature of the antagonism.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data from SAR studies on ranitidine and its analogs, focusing on their H2 receptor antagonist activity. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency. A higher pA2 value indicates greater potency.
| Compound/Modification | Structure | Activity (pA2) | Experimental Model | Reference |
| Ranitidine | Furan-(CH2)SCH2CH2-NH-C(=CHNO2)-NHCH3 | 7.2 | Guinea-pig isolated atrium | |
| Ranitidine | Furan-(CH2)SCH2CH2-NH-C(=CHNO2)-NHCH3 | 6.95 | Rat isolated uterine horn | |
| Ranitidine Analog (Compound 1) | Pyridyl-(CH2)SCH2CH2-NH-C(=CHNO2)-NHCH3 | Selective H2 antagonist | Not specified | |
| Ranitidine Analog (HB5) | (Furan ring removed) | KB = 31.6 µM | Guinea pig isolated atria |
Key Experimental Protocols
The determination of H2 receptor antagonist activity relies on robust and reproducible in vitro pharmacological assays. Below are detailed protocols for two standard methods: the guinea pig isolated right atrium assay for functional assessment of antagonism and the radioligand binding assay for direct measurement of receptor affinity.
Guinea Pig Isolated Right Atrium Assay and Schild Plot Analysis
This functional assay measures the ability of an antagonist to inhibit the positive chronotropic effect of histamine on the spontaneously beating guinea pig right atrium, an effect mediated by H2 receptors.
Experimental Workflow:
References
Navigating the In Vivo Journey of Ranitidine: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of ranitidine, a histamine H2-receptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of ranitidine, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for research and development purposes.
Pharmacokinetic Profile of Ranitidine
Ranitidine, upon administration, undergoes a series of processes that determine its therapeutic efficacy. The key pharmacokinetic parameters are summarized below, offering a quantitative snapshot of its journey through the body.
Absorption and Bioavailability
Ranitidine is rapidly absorbed following oral administration, with peak plasma concentrations generally observed within 1 to 3 hours.[1][2][3][4] The oral bioavailability of ranitidine is approximately 50% to 60%, a figure attributed to presystemic hepatic metabolism.[1] The presence of food in the stomach does not significantly influence the absorption of ranitidine; however, co-administration with high-potency antacids may reduce its absorption. Some studies have noted a bimodal or double-peak phenomenon in the plasma concentration-time profile after oral administration, which has been suggested to result from the reabsorption of the drug excreted into the intestine.
Distribution
Once absorbed, ranitidine is distributed throughout the body. The apparent volume of distribution is approximately 1.4 L/kg, indicating that the drug distributes beyond the volume of total body water. Plasma protein binding of ranitidine is relatively low, at around 15%. While ranitidine does not readily cross the blood-brain barrier, it has been found to be concentrated in breast milk.
Metabolism
Ranitidine is metabolized in the liver to a limited extent. The primary metabolite found in urine is ranitidine N-oxide, which accounts for less than 4% of the administered dose. Other minor metabolites include S-oxide and desmethylranitidine, each representing about 1% of the dose.
Excretion
The primary route of elimination for ranitidine is via the kidneys. Following oral administration, approximately 30% of the dose is excreted unchanged in the urine within 24 hours. After intravenous administration, a significantly higher proportion, around 70%, is excreted as the unchanged drug in the urine. The elimination half-life of ranitidine is typically between 2.5 and 3 hours in individuals with normal renal function. This half-life can be prolonged in elderly patients and those with impaired renal function, necessitating dose adjustments in these populations.
Quantitative Pharmacokinetic Parameters of Ranitidine
The following tables summarize the key quantitative pharmacokinetic parameters of ranitidine from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Oral Ranitidine in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~50-60% | |
| Tmax (Time to Peak Concentration) | 1 - 3 hours | |
| Cmax (Peak Plasma Concentration) | 440 - 545 ng/mL (after 150 mg dose) | |
| Elimination Half-life (t½) | 2.5 - 3 hours | |
| Volume of Distribution (Vd) | ~1.4 L/kg | |
| Plasma Protein Binding | ~15% | |
| Renal Clearance | ~410 mL/min | |
| Total Clearance | ~600 mL/min |
Table 2: Pharmacokinetic Parameters of Intravenous Ranitidine in Healthy Adults
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~2 - 2.5 hours | |
| Unchanged Drug in Urine | ~70% |
Detailed Experimental Protocols
This section provides an overview of typical methodologies employed in the in vivo pharmacokinetic and bioavailability studies of ranitidine.
Bioavailability Study in Healthy Human Volunteers
A standard protocol for a single-dose, randomized, two-way crossover bioavailability study of an oral ranitidine formulation would involve the following steps:
-
Subject Recruitment: Healthy adult male volunteers are typically recruited. A thorough physical examination and laboratory tests are conducted to ensure they meet the inclusion criteria and have no underlying health issues.
-
Study Design: A randomized, two-period, crossover design with a washout period of at least one week between the two phases is commonly used.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the test or reference ranitidine formulation (e.g., 300 mg tablet) with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 16 hours post-dose).
-
Plasma Processing and Storage: The collected blood samples are centrifuged to separate the plasma. The plasma is then harvested and stored frozen at -20°C or lower until analysis.
Intravenous Administration Protocol in Humans
For intravenous studies, the following protocol is often followed:
-
Dosing: A specified dose of ranitidine (e.g., 50 mg) is administered as a slow intravenous injection over a period of 2 minutes. The drug is often diluted in a compatible IV solution to a specific volume (e.g., 20 mL). Alternatively, it can be administered as an intermittent intravenous infusion at a constant rate (e.g., 25 mg per hour for two hours).
-
Blood Sampling: Blood samples are collected at various time points post-infusion to characterize the distribution and elimination phases.
Pharmacokinetic Study in Animal Models (Dogs)
Pharmacokinetic studies in animal models like dogs provide valuable preclinical data:
-
Animal Model: Male beagle dogs are often used as they have a similar pharmacokinetic and metabolic profile for ranitidine as humans.
-
Dosing: For oral studies, a solution of ranitidine is administered via gavage at a specific dose (e.g., 5 mg/kg). For intravenous studies, a bolus injection is administered.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., cephalic vein) at various time points after dosing to determine the plasma concentration profile.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of ranitidine in plasma samples is predominantly carried out using a validated HPLC method. A typical protocol includes:
-
Sample Preparation:
-
Protein Precipitation: A common and rapid method involves adding a precipitating agent like perchloric acid or zinc sulfate and acetonitrile to the plasma sample. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then injected into the HPLC system.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed. Plasma samples are passed through a pre-conditioned SPE cartridge which retains ranitidine. After washing, the drug is eluted with a suitable solvent, evaporated to dryness, and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and organic solvents like acetonitrile and methanol is typically used in an isocratic elution mode.
-
Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.
-
Detection: UV detection at a wavelength of around 315-330 nm is frequently used. Fluorescence detection after pre-column derivatization can also be employed for enhanced sensitivity.
-
-
Quantification: The concentration of ranitidine is determined by comparing the peak area of ranitidine in the sample to that of a known concentration from a standard curve. An internal standard is used to ensure accuracy and precision.
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate important conceptual frameworks related to ranitidine's pharmacokinetics and experimental workflow.
Caption: Overview of Ranitidine's ADME Pathway.
Caption: Workflow of a Ranitidine Bioavailability Study.
Caption: HPLC Analysis Workflow for Ranitidine in Plasma.
References
An In-depth Technical Guide to the Degradation Products and Impurities of Raluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raluridine is a pyrimidine 2',3'-dideoxyribonucleoside analog that has been investigated for its potential antiviral activity.[1] As with any pharmaceutical compound, a thorough understanding of its degradation pathways and impurity profile is critical for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the potential degradation products and impurities of this compound, based on its chemical structure and the known degradation patterns of similar nucleoside analogs.
This document outlines hypothetical degradation pathways, provides detailed experimental protocols for forced degradation studies, and presents a framework for the systematic identification and characterization of impurities. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this compound.
This compound: Structure and Potential Degradation Sites
This compound, chemically known as 5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, possesses several functional groups susceptible to degradation under various stress conditions.[2][3]
-
N-Glycosidic Bond: The bond connecting the pyrimidine base to the deoxyribose sugar moiety is a primary site for hydrolytic cleavage, particularly under acidic conditions.[4][5]
-
Pyrimidine Ring: The 5-chloro-uracil base can undergo various reactions, including hydrolysis, oxidation, and photodecomposition. The chloro and fluoro substituents can influence the reactivity of the ring system.
-
Deoxyribose Moiety: The hydroxymethyl group on the sugar can be susceptible to oxidation.
Hypothetical Degradation Pathways of this compound
Based on the degradation chemistry of other nucleoside analogs, several degradation pathways for this compound can be postulated. These pathways are illustrated in the diagram below.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed, generic protocols for subjecting this compound to various stress conditions.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
To 5 mL of the this compound stock solution, add 5 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours in a water bath.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a suitable stability-indicating HPLC method.
Basic Hydrolysis
-
To 5 mL of the this compound stock solution, add 5 mL of 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours in a water bath.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Analyze the sample by HPLC.
Oxidative Degradation
-
To 5 mL of the this compound stock solution, add 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase for analysis.
-
Analyze the sample by HPLC.
Thermal Degradation (Solid State)
-
Place a thin layer of this compound powder in a petri dish.
-
Expose the sample to a dry heat of 70°C in a hot air oven for 7 days.
-
At specified time points, withdraw a sample of the powder.
-
Prepare a solution of the stressed sample at a known concentration in a suitable solvent.
-
Analyze the sample by HPLC.
Photolytic Degradation
-
Place a thin layer of this compound powder in a petri dish and a solution of this compound in a quartz cuvette.
-
Expose the samples to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Maintain a control sample protected from light.
-
At specified time points, withdraw samples.
-
Prepare solutions of the solid samples and dilute the solution samples as needed.
-
Analyze the samples by HPLC.
Data Presentation: Summarizing Degradation Data
Clear and concise presentation of quantitative data is crucial for interpreting the results of degradation studies. The following tables provide a template for summarizing the data obtained from forced degradation experiments.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Number of Degradants | Major Degradant (RT/RRT) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 h | |||||
| 0.1 N NaOH, 60°C | 24 h | |||||
| 3% H₂O₂, RT | 24 h | |||||
| Thermal (Solid), 70°C | 7 days | |||||
| Photolytic (UV/Vis) | 7 days |
Table 2: Impurity Profile of this compound under a Specific Stress Condition (e.g., Acid Hydrolysis)
| Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Identification (if known) |
| This compound | |||
| Impurity 1 | |||
| Impurity 2 | |||
| ... |
Analytical Methodologies for Impurity Profiling
A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products and impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common technique for impurity profiling. A typical method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile impurities.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Conclusion
While specific degradation data for this compound is not extensively available in the public domain, this technical guide provides a robust framework for initiating and conducting comprehensive degradation and impurity profiling studies. By understanding the potential degradation pathways based on its chemical structure and the behavior of similar nucleoside analogs, and by applying the systematic experimental and analytical approaches outlined here, researchers and drug development professionals can effectively characterize the stability of this compound, ensuring the development of a safe, effective, and high-quality pharmaceutical product.
References
Ranitidine: A Comprehensive Technical Overview of its Molecular Formula and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular formula and chemical properties of ranitidine, a histamine H2-receptor antagonist. The information is presented to support research, development, and quality control activities involving this compound.
Chemical Identity and Molecular Formula
Ranitidine is chemically described as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine.[1] Its molecular formula is C13H22N4O3S.[2][3] The hydrochloride salt is the most common form, with the empirical formula C13H22N4O3S·HCl.[1][4]
Physicochemical Properties
Ranitidine hydrochloride is a white to pale yellow, granular substance with a slightly bitter taste and a sulfur-like odor. A comprehensive summary of its quantitative physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C13H22N4O3S | |
| Molecular Weight | 314.41 g/mol | |
| Molecular Weight (HCl salt) | 350.87 g/mol | |
| Melting Point | 69-70 °C | |
| Melting Point (HCl salt) | 133-134 °C | |
| pKa | 2.7 (side chain), 8.2 (dimethylamino) | |
| LogP (Octanol-Water Partition Coefficient) | 0.2 | |
| Water Solubility | Soluble | |
| Solubility (HCl salt) | Freely soluble in water and acetic acid; soluble in methanol; sparingly soluble in ethanol; practically insoluble in chloroform. | |
| UV/Vis. λmax | 230, 325 nm |
Chemical Structure
The chemical structure of ranitidine consists of a furan ring with a dimethylaminomethyl substituent, connected via a methylsulfanyl]ethyl chain to a nitroethenediamine group.
Caption: Chemical structure of Ranitidine.
Stability
Ranitidine hydrochloride is sensitive to light and moisture. Its stability is influenced by pH, temperature, and the presence of other substances. In aqueous solutions, it is most stable at a pH range of 6.5 to 7.5. Ranitidine hydrochloride injection is reported to be stable for up to 48 hours at room temperature when diluted with most IV solutions. However, its stability can be compromised in certain infusion fluids, such as 5% dextrose with lactated Ringer's injection. Studies have shown that ranitidine solutions can be stable for extended periods when refrigerated or frozen. Degradation can occur under acidic, basic, and oxidative stress conditions.
Mechanism of Action: Histamine H2-Receptor Antagonism
Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors, which are located on the parietal cells of the stomach lining. This blockade prevents histamine from stimulating gastric acid secretion.
References
In Vitro Effects of Ranitidine on Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Ranitidine on gastric acid secretion. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, relevant experimental protocols, and quantitative data derived from various in vitro studies. As the initial query referenced "Raluridine," it is important to note that the available scientific literature does not contain a compound by that name in the context of gastric acid secretion. The data and information presented herein pertain to Ranitidine , a well-documented histamine H2 receptor antagonist, which is likely the intended subject of the query.
Introduction and Mechanism of Action
Ranitidine is a potent and selective competitive antagonist of the histamine H2 receptor.[1] In the physiological regulation of gastric acid secretion, histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of parietal cells.[2] It binds to H2 receptors on the basolateral membrane of these cells, initiating a signaling cascade that results in the secretion of hydrochloric acid into the stomach lumen.[2][3]
Ranitidine exerts its inhibitory effect by reversibly competing with histamine for binding to the H2 receptor.[1] This antagonism prevents the activation of the downstream signaling pathway, thereby reducing the production and secretion of gastric acid. In vitro studies have been crucial in elucidating this mechanism and quantifying the potency of Ranitidine.
Quantitative Data on In Vitro Efficacy
The in vitro potency of Ranitidine has been determined in various experimental systems. The following tables summarize key quantitative data from these studies.
Table 1: Inhibitory Potency (IC50) of Ranitidine on Stimulated Gastric Acid Secretion
| Experimental System | Stimulant | Parameter Measured | IC50 Value | Reference |
| Isolated Human Parietal Cells | Histamine | [14C]-Aminopyrine Accumulation | 3 x 10-6 mol/L |
Table 2: Antagonist Affinity (pA2) of Ranitidine at the Histamine H2 Receptor
| Tissue/Cell Preparation | Agonist | pA2 Value | Reference |
| Isolated Rat Gastric Mucosa | Histamine | 6.78 | |
| Guinea-Pig Isolated Atrium | Histamine | 7.2 | |
| Rat Isolated Uterine Horn | Histamine | 6.95 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and Inhibition by Ranitidine
The following diagram illustrates the signaling cascade initiated by histamine binding to the H2 receptor on parietal cells and the point of intervention by Ranitidine.
Experimental Protocols
A widely used in vitro method to assess gastric acid secretion by parietal cells is the [14C]-aminopyrine accumulation assay. Aminopyrine is a weak base that freely diffuses across cell membranes in its uncharged form. In acidic compartments, it becomes protonated and trapped, thus its accumulation serves as an index of acid production.
[14C]-Aminopyrine Accumulation Assay in Isolated Parietal Cells
This protocol is a representative method adapted from published studies.
Objective: To measure the effect of Ranitidine on histamine-stimulated acid secretion in isolated parietal cells.
Materials:
-
[14C]-aminopyrine
-
Histamine dihydrochloride
-
Ranitidine hydrochloride
-
Collagenase
-
Pronase
-
Bovine serum albumin (BSA)
-
Krebs-Ringer-HEPES buffer
-
Percoll or other density gradient medium
-
Liquid scintillation cocktail and counter
Methodology:
-
Isolation of Parietal Cells:
-
Gastric mucosa is obtained from a suitable animal model (e.g., rabbit or guinea pig) or human tissue.
-
The mucosa is minced and subjected to enzymatic digestion using collagenase and pronase to dissociate individual cells.
-
The resulting cell suspension is filtered to remove undigested tissue.
-
Parietal cells are enriched from the mixed mucosal cell population using density gradient centrifugation (e.g., with Percoll).
-
The viability and purity of the enriched parietal cell fraction are assessed.
-
-
[14C]-Aminopyrine Accumulation Assay:
-
Aliquots of the isolated parietal cell suspension are pre-incubated with varying concentrations of Ranitidine or vehicle control for a specified time (e.g., 30 minutes).
-
[14C]-aminopyrine is added to all samples.
-
Acid secretion is stimulated by adding a fixed concentration of histamine (e.g., 10-4 M) to the appropriate samples. Basal (unstimulated) samples receive vehicle.
-
The cells are incubated for a defined period (e.g., 40 minutes) at 37°C with gentle shaking.
-
The incubation is terminated by centrifugation to pellet the cells.
-
The cell pellets are washed to remove extracellular [14C]-aminopyrine.
-
The cells are lysed, and the radioactivity in the lysate is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The accumulation of [14C]-aminopyrine is calculated as the ratio of intracellular to extracellular radioactivity.
-
The inhibitory effect of Ranitidine is expressed as the percentage reduction in histamine-stimulated aminopyrine accumulation.
-
An IC50 value can be determined by plotting the percentage inhibition against the logarithm of the Ranitidine concentration.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the [14C]-aminopyrine accumulation assay.
Conclusion
In vitro studies have been instrumental in defining the pharmacological profile of Ranitidine as a histamine H2 receptor antagonist. The data consistently demonstrate its ability to competitively inhibit histamine-stimulated gastric acid secretion in a concentration-dependent manner. The experimental protocols outlined in this guide, particularly the aminopyrine accumulation assay, provide a robust framework for the continued investigation of compounds targeting the histamine H2 receptor and for comparative analyses in drug development programs.
References
- 1. Gastrin-histamine as a normal sequence in gastric acid stimulation in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ranitidine's Binding Affinity for H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ranitidine's binding affinity for the histamine H2 receptor. Ranitidine, a potent and selective competitive antagonist of the histamine H2 receptor, has been a cornerstone in the management of acid-peptic disorders.[1] This document details the quantitative aspects of its binding, the experimental protocols used to determine these parameters, and the underlying signaling pathways.
Quantitative Binding Affinity of Ranitidine
The binding affinity of ranitidine for the H2 receptor has been characterized using various in vitro and in vivo methods. The key parameters used to quantify this interaction are the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value. These values provide a standardized measure of the drug's potency and are crucial for comparative analysis with other H2 receptor antagonists.
A product monograph for ranitidine estimates the IC50 to be in the range of 36 to 94 ng/mL, which is the plasma concentration required to inhibit stimulated gastric acid secretion by approximately 50%.[2]
| Parameter | Value | Species/System | Reference |
| pA2 | 7.2 | Guinea Pig Atrium | [3] |
| pA2 | 6.95 | Rat Isolated Uterine Horn | [3] |
| pA2 Range | 6.95 - 7.2 | Not Specified | [4] |
| log KD | -6.98 ± 0.05 | Human H2 Receptor (CHO cells) | |
| IC50 Range | 36 - 94 ng/mL | Human (in vivo) |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The KD value represents the equilibrium dissociation constant, with a lower value indicating higher binding affinity.
H2 Receptor Signaling Pathway
Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a downstream signaling cascade. Ranitidine, by competitively blocking this receptor, prevents the initiation of this pathway.
Caption: H2 receptor signaling pathway and the inhibitory action of ranitidine.
Experimental Protocols
The determination of ranitidine's binding affinity for the H2 receptor relies on well-established pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competitive Binding Assay
This assay measures the ability of ranitidine to compete with a radiolabeled ligand for binding to the H2 receptor. [3H]-tiotidine is a commonly used radioligand for H2 receptor studies.
Objective: To determine the inhibition constant (Ki) of ranitidine for the H2 receptor.
Materials:
-
Membrane preparations from cells expressing the human H2 receptor (e.g., CHO-K1 cells).
-
[3H]-tiotidine (radioligand).
-
Ranitidine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the H2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-tiotidine, and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]-tiotidine, a high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM tiotidine), and membrane preparation.
-
Competitive Binding: Assay buffer, [3H]-tiotidine, varying concentrations of ranitidine, and membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ranitidine concentration.
-
Determine the IC50 value (the concentration of ranitidine that inhibits 50% of the specific binding of [3H]-tiotidine) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
Schild Analysis for pA2 Determination
Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist. It involves measuring the rightward shift of an agonist's dose-response curve in the presence of the antagonist.
Objective: To determine the pA2 value of ranitidine at the H2 receptor.
Materials:
-
Isolated tissue preparation containing H2 receptors (e.g., guinea pig right atrium).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) and aeration.
-
Isotonic transducer and recording system.
-
Histamine (agonist).
-
Ranitidine hydrochloride (antagonist).
Procedure:
-
Tissue Preparation: Mount the isolated guinea pig atrium in an organ bath containing physiological salt solution maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Allow the tissue to equilibrate.
-
Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in the rate of atrial contraction.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution to remove the agonist.
-
Antagonist Incubation: Add a known concentration of ranitidine to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Agonist Dose-Response Curve in the Presence of Antagonist: In the continued presence of ranitidine, generate a second cumulative concentration-response curve for histamine.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of ranitidine.
-
Data Analysis:
-
For each concentration of ranitidine, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of ranitidine (-log[B]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Caption: Logical flow of a Schild analysis experiment.
Conclusion
Ranitidine's high affinity and competitive antagonism at the histamine H2 receptor are well-documented through various in vitro and in vivo studies. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals. Understanding these fundamental pharmacological principles is essential for the rational design and development of new therapeutic agents targeting the H2 receptor and for the continued understanding of the clinical utility of established drugs like ranitidine.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ranitidine Hydrochloride for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranitidine hydrochloride is a histamine H2-receptor antagonist that inhibits stomach acid production.[1] It is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] This document provides a detailed protocol for the chemical synthesis of ranitidine hydrochloride suitable for a research laboratory setting. The synthesis is based on established methods and provides a step-by-step guide from starting materials to the final product.
Overall Reaction Scheme
The synthesis of ranitidine hydrochloride can be achieved through a multi-step process starting from furfuryl alcohol. The key steps involve the formation of a furan ring intermediate, followed by the attachment of the side chain, and finally, conversion to the hydrochloride salt.
Experimental Protocols
This section details the experimental procedures for the synthesis of ranitidine hydrochloride.
Materials and Reagents
-
Furfuryl alcohol
-
Dimethylamine
-
Paraformaldehyde
-
2-Mercaptoethylamine hydrochloride (Cysteamine hydrochloride)
-
N-Methyl-1-methylthio-2-nitroethenamine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Isopropanol
-
Toluene
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Water
Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol
This initial step involves the aminomethylation of furfuryl alcohol.
Procedure:
-
React furfuryl alcohol with dimethylamine and paraformaldehyde.[2]
-
The reaction is typically carried out in a suitable solvent.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the product, 5-(dimethylaminomethyl)furfuryl alcohol, is isolated.
Synthesis of 2-[[(5-Dimethylaminomethyl-2-furanyl)methyl]thio]ethanamine
This step involves the reaction of the previously synthesized intermediate with cysteamine.
Procedure:
-
React 5-(dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride.[2]
-
This reaction is typically performed in the presence of aqueous HCl.
-
The mixture is heated to drive the reaction to completion.
-
After the reaction, the product, 2-[[(5-dimethylaminomethyl-2-furanyl)methyl]thio]ethanamine, is isolated and purified.
Synthesis of Ranitidine Base
This is the final step in the formation of the ranitidine base.
Procedure:
-
Condense 2-[[(5-dimethylaminomethyl-2-furanyl)methyl]thio]ethanamine with N-methyl-1-methylthio-2-nitroethenamine.
-
The reaction can be carried out in water at a temperature of approximately 55°C.
-
Alternatively, the reaction can be conducted by heating the reactants at 120°C.
-
Another method involves reacting the two compounds in an aqueous phase at 48-52°C under a vacuum of 0.02-0.05 MPa for 4.5 hours.
-
After the reaction is complete, the pH is adjusted to 11.0-11.4 with a 10% sodium hydroxide solution.
-
The ranitidine base is then crystallized by cooling the solution to 0-2°C for 12 hours.
-
The product is collected by filtration and washed with purified water.
Synthesis of Ranitidine Hydrochloride
This final step converts the ranitidine base into its hydrochloride salt.
Procedure:
-
Dissolve the ranitidine base in a suitable solvent such as industrial methylated spirits or isopropanol.
-
Add a molar equivalent of concentrated hydrochloric acid to the solution. The temperature may rise during this addition.
-
Induce crystallization by seeding the solution if necessary.
-
Allow the product to crystallize, which may involve stirring for a period and then cooling.
-
Filter the crystalline product, wash with a small amount of the solvent, and dry under reduced pressure at approximately 50°C.
Data Presentation
The following tables summarize quantitative data from various reported synthesis protocols.
| Parameter | Value | Reference |
| Ranitidine Synthesis | ||
| Yield | 85% | |
| Purity | >99% | |
| Ranitidine Hydrochloride (Form 1) Synthesis | ||
| Yield | Not specified | |
| Purity | 99.6% - 99.8% (HPLC) | |
| Melting Point | 136-138°C | |
| Ranitidine Hydrochloride (Form 2) Synthesis | ||
| Yield | Not specified | |
| Purity | 99.7% (HPLC) | |
| Melting Point | 139-140°C |
Experimental Workflow and Diagrams
The overall workflow for the synthesis of ranitidine hydrochloride is depicted below.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ranitidine in Pharmaceutical Formulations
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of ranitidine in pharmaceutical dosage forms. The described method is simple, specific, and sensitive, making it suitable for routine quality control analysis and stability studies. The method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and resolution of ranitidine from potential excipients. Method validation was performed in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and robustness.
Introduction
Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production. It is widely used for the treatment and prevention of ulcers of the stomach and intestines. Accurate and reliable analytical methods are crucial for determining the ranitidine content in pharmaceutical formulations to ensure their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of ranitidine using a validated RP-HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Chemicals and Reagents:
-
Ranitidine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of ranitidine. Optimization may be required based on the specific column and system used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol: 0.1 M Orthophosphoric acid (pH 3.0) (65:35 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection Wavelength | 227 nm |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Mobile Phase
-
Prepare a 0.1 M orthophosphoric acid solution by dissolving the appropriate amount of orthophosphoric acid in HPLC grade water.
-
Adjust the pH of the orthophosphoric acid solution to 3.0 using triethylamine or another suitable base.
-
Mix the pH-adjusted orthophosphoric acid solution with methanol in a 35:65 (v/v) ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of ranitidine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to a specific amount of ranitidine (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the ranitidine.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
The filtrate is the sample solution to be injected into the HPLC system. Further dilutions with the mobile phase may be necessary to bring the concentration within the calibration range.
Method Validation Summary
The described HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 3-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99% to 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Retention Time | Approximately 2.7 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | [Insert Value] |
| 20 | [Insert Value] |
| 40 | [Insert Value] |
| 60 | [Insert Value] |
| 80 | [Insert Value] |
| 100 | [Insert Value] |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Insert Value] | [Insert Value] | [Insert Value] |
| 100% | [Insert Value] | [Insert Value] | [Insert Value] |
| 120% | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow Diagram
Caption: Workflow for Ranitidine Quantification by HPLC.
Conclusion
The HPLC method described in this application note is suitable for the routine quantification of ranitidine in pharmaceutical formulations. The method is simple, accurate, precise, and robust, meeting the requirements for quality control and regulatory purposes. The provided protocol and validation data can be used as a starting point for implementing this method in a laboratory setting.
References
Application Note: Quantification of Ranitidine Using UV-Spectrophotometry
Abstract
This document provides a comprehensive guide for the determination of ranitidine concentration in pharmaceutical formulations using UV-Visible spectrophotometry. This method is simple, rapid, cost-effective, and reliable for routine quality control analysis. The protocols detailed below are based on established and validated methodologies, ensuring accuracy and precision in accordance with ICH guidelines.
Introduction
Ranitidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] Accurate quantification of ranitidine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and accessible analytical technique for this purpose. The principle of this method is based on the measurement of the absorbance of a ranitidine solution at its wavelength of maximum absorbance (λmax), which is directly proportional to its concentration, as described by the Beer-Lambert law.[3][4] The choice of solvent is critical and influences the λmax. Common solvents for ranitidine analysis include distilled water, 0.1N hydrochloric acid (HCl), and methanol.[1]
Principle of the Method
The quantification of ranitidine is achieved by measuring its absorbance of ultraviolet light at a specific wavelength where it exhibits maximum absorption. This wavelength (λmax) is determined by scanning a solution of ranitidine across a range of UV wavelengths (typically 200-400 nm). A calibration curve is then constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown ranitidine sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Instrumentation and Reagents
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
-
Analytical Balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Sonicator
-
pH meter
-
Filter paper (e.g., Whatman No. 41 or 0.45 µm syringe filter)
-
-
Reagents and Standards:
-
Ranitidine Hydrochloride Reference Standard
-
Ranitidine Hydrochloride tablets
-
Hydrochloric Acid (HCl), analytical grade
-
Distilled or deionized water
-
Methanol, HPLC grade (if used as solvent)
-
Experimental Protocols
Selection of Solvent and Determination of λmax
The selection of an appropriate solvent is the first step. Distilled water and 0.1N HCl are commonly used due to their cost-effectiveness and the good solubility of ranitidine hydrochloride.
Protocol:
-
Prepare a stock solution of Ranitidine Hydrochloride (e.g., 100 µg/mL) in the chosen solvent (e.g., 0.1N HCl).
-
Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent.
-
Scan the working standard solution in the UV range of 200-400 nm against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For ranitidine, this is typically around 313-325 nm depending on the solvent.
Preparation of Standard Solutions and Calibration Curve
Protocol:
-
Standard Stock Solution: Accurately weigh 10 mg of Ranitidine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the chosen solvent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the linear range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL) in separate volumetric flasks.
-
Absorbance Measurement: Measure the absorbance of each working standard solution at the predetermined λmax using the solvent as a blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 is considered acceptable.
Preparation of Sample Solution (from Tablets)
Protocol:
-
Weigh and finely powder 20 ranitidine tablets to obtain a homogenous sample.
-
Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of ranitidine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then make up the volume to 100 mL with the solvent.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
-
From the filtered solution, make an appropriate dilution to bring the concentration within the linearity range of the calibration curve. For example, dilute 1 mL of the filtrate to 50 mL with the solvent.
Quantification of Ranitidine in the Sample
Protocol:
-
Measure the absorbance of the final diluted sample solution at the λmax.
-
Calculate the concentration of ranitidine in the sample solution using the equation of the calibration curve.
-
Calculate the amount of ranitidine in the original tablet, taking into account the dilution factors.
Data Presentation
The quantitative data for a typical ranitidine UV-spectrophotometric method are summarized in the tables below.
Table 1: Optical Characteristics and Method Validation Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 313.5 nm (in distilled water) | |
| 322 nm (in 0.1N HCl) | ||
| 325 nm (in methanol) | ||
| Linearity Range | 1 - 13 µg/mL | |
| 2 - 14 µg/mL | ||
| 3 - 18 µg/mL | ||
| Correlation Coefficient (R²) | > 0.999 | |
| Molar Absorptivity | 1.594 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Sandell's Sensitivity | 0.0257 µg cm⁻²/0.001 absorbance unit |
Table 2: Accuracy and Precision Data
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 98% - 102% | |
| Precision (% RSD) | < 2% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.0531 µg/mL | |
| 0.31380 µg/mL | ||
| Limit of Quantitation (LOQ) | 0.1609 µg/mL | |
| 0.95093 µg/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ranitidine quantification.
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
Conclusion
The UV-spectrophotometric method described provides a reliable and efficient means for the quantification of ranitidine in pharmaceutical preparations. The method is validated for its accuracy, precision, linearity, and sensitivity, making it suitable for routine quality control in the pharmaceutical industry. The use of simple and cost-effective solvents further enhances its applicability.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Spectrophotometric method for ranitidine in bulk and dosage form. [wisdomlib.org]
- 4. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for In Vitro H2 Receptor Antagonist Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine H2 receptors are a class of G-protein coupled receptors (GPCRs) primarily involved in the regulation of gastric acid secretion.[1][2] Antagonists of the H2 receptor are crucial therapeutic agents for managing conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] The evaluation of the potency and efficacy of novel H2 receptor antagonists requires robust and reliable in vitro assays. These application notes provide detailed protocols for two primary types of in vitro assays: competitive binding assays and functional cell-based assays measuring cyclic adenosine monophosphate (cAMP) levels.
The histamine H2 receptor is coupled to the Gαs protein, and its activation by histamine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cAMP.[3] H2 receptor antagonists competitively block the binding of histamine to the receptor, thereby inhibiting this signaling cascade.
H2 Receptor Signaling Pathway
The canonical signaling pathway for the histamine H2 receptor involves the activation of the Gαs subunit, leading to the production of cAMP by adenylyl cyclase. This increase in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Caption: H2 Receptor Signaling Pathway.
Experimental Assays and Protocols
Two primary in vitro methods are employed to assess the activity of H2 receptor antagonists:
-
Competitive Binding Assays: These assays measure the ability of a test compound to displace a labeled ligand that is known to bind to the H2 receptor.
-
Functional Assays: These assays quantify the effect of a test compound on the downstream signaling of the H2 receptor, typically by measuring changes in intracellular cAMP levels.
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of a test compound for the H2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H2 receptor.
Materials:
-
Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human H2 receptor.
-
Radioligand: [³H]-Tiotidine or another suitable radiolabeled H2 receptor antagonist.
-
Test Compounds: H2 receptor antagonist candidates.
-
Reference Antagonist: Cimetidine or Ranitidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter.
Experimental Workflow:
Caption: Competitive Radioligand Binding Assay Workflow.
Protocol:
-
Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound or reference antagonist (or vehicle for total binding)
-
Radioligand (e.g., [³H]-Tiotidine) at a concentration close to its Kd.
-
A non-specific binding control should be included using a high concentration of a known unlabeled antagonist.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate with gentle agitation for a specified time and temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based cAMP Assay
This protocol describes a functional assay to measure the ability of a test compound to antagonize histamine-induced cAMP production in cells expressing the H2 receptor.
Objective: To determine the functional potency (IC50) of a test compound as an H2 receptor antagonist.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human H2 receptor.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Histamine: As the agonist.
-
Test Compounds: H2 receptor antagonist candidates.
-
Reference Antagonist: Famotidine, Ranitidine, or Cimetidine.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
96-well or 384-well microplates.
-
Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.
Experimental Workflow:
Caption: Functional Cell-Based cAMP Assay Workflow.
Protocol:
-
Seed the H2 receptor-expressing cells into microplates at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., IBMX).
-
Add serial dilutions of the test compounds or reference antagonist to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding histamine at a concentration that elicits a submaximal response (typically the EC80 concentration).
-
Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced cAMP response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal response induced by histamine.
Data Presentation
The quantitative data for known H2 receptor antagonists can be summarized for comparative purposes. The table below presents typical binding affinities (Ki) and functional potencies (IC50) for common H2 blockers.
| Compound | Chemical Structure | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Cimetidine | Imidazole derivative | 10 - 40 | 100 - 400 |
| Ranitidine | Furan ring derivative | 5 - 20 | 50 - 200 |
| Famotidine | Thiazole ring derivative | 1 - 5 | 10 - 50 |
Note: The exact values can vary depending on the specific assay conditions, cell line, and radioligand used. Ranitidine is reported to be 3-11 times more potent, and famotidine 20-27 times more potent than cimetidine.
Conclusion
The described in vitro assays provide robust and reproducible methods for characterizing the activity of H2 receptor antagonists. The competitive binding assay is essential for determining the affinity of a compound for the receptor, while the functional cAMP assay provides crucial information about its ability to inhibit receptor signaling. Together, these assays are indispensable tools in the discovery and development of new therapeutic agents targeting the histamine H2 receptor.
References
- 1. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental Design for Studying Ranitidine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranitidine is a potent and specific histamine H2-receptor antagonist.[1] Its primary pharmacological action of clinical relevance is the inhibition of gastric acid secretion.[2][3] By competitively and reversibly binding to H2 receptors on gastric parietal cells, ranitidine effectively reduces both basal and stimulated gastric acid output.[4][5] This mechanism of action has made it a widely studied compound for the treatment of conditions such as gastric and duodenal ulcers and gastritis. Animal models are indispensable for the preclinical evaluation of ranitidine's efficacy, pharmacokinetics, and safety profile. This document provides detailed application notes and protocols for the experimental design of such studies.
I. Pharmacodynamic Studies: Anti-Ulcer Activity
The anti-ulcer effects of ranitidine can be evaluated in various animal models that mimic different aspects of peptic ulcer disease. Two of the most common and well-established models are the pylorus ligation-induced and aspirin-induced ulcer models in rats.
A. Pylorus Ligation (Shay Rat) Model
This model is used to assess the anti-secretory and ulcer-protective effects of drugs. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, resulting in the formation of ulcers in the forestomach.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization and Fasting: Animals should be acclimatized for at least one week before the experiment. They are then fasted for 24-36 hours with free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Normal Control): No treatment.
-
Group II (Disease Control): Vehicle (e.g., distilled water or saline) administered orally.
-
Group III (Standard Drug): Ranitidine (e.g., 50 mg/kg) administered orally.
-
Group IV (Test Formulation): Test formulation of ranitidine administered orally.
-
-
Drug Administration: The respective drugs/vehicles are administered orally 30-60 minutes prior to pyloric ligation.
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rat using a suitable anesthetic (e.g., ether or ketamine/xylazine).
-
Make a small midline incision in the abdomen below the xiphoid process to expose the stomach.
-
Carefully ligate the pyloric end of the stomach with a silk suture, ensuring that the blood vessels are not damaged.
-
Suture the abdominal wall.
-
-
Post-Operative Period: The animals are deprived of food and water for the duration of the experiment (typically 4-19 hours).
-
Sample Collection and Analysis:
-
After the designated time, sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Dissect the stomach, collect the gastric contents into a centrifuge tube, and measure the volume.
-
Centrifuge the gastric contents and measure the pH of the supernatant.
-
Determine the total acidity by titrating the supernatant with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).
-
-
Ulcer Index Assessment:
-
Open the stomach along the greater curvature and wash it with saline.
-
Examine the gastric mucosa for ulcers, typically in the forestomach region.
-
Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = small ulcer, 2 = large ulcer, etc.) to calculate the ulcer index.
-
B. Aspirin-Induced Ulcer Model
This model is relevant for studying drug-induced ulcers, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). Aspirin induces gastric damage by inhibiting prostaglandin synthesis, which is crucial for maintaining the gastric mucosal barrier.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization and Fasting: Acclimatize the animals for a week, followed by 18-24 hours of fasting with free access to water.
-
Grouping: Similar to the pylorus ligation model, with a standard ranitidine dose of around 20 mg/kg administered intraperitoneally or 50 mg/kg orally.
-
Drug Administration: Administer ranitidine or vehicle 30-60 minutes before inducing ulcers.
-
Ulcer Induction: Administer a single oral dose of aspirin (e.g., 100-200 mg/kg) suspended in a vehicle like 2% methylcellulose.
-
Observation Period: The animals are observed for a period of 1-4 hours after aspirin administration.
-
Ulcer Assessment:
-
Sacrifice the animals and dissect the stomach.
-
Open the stomach along the greater curvature and examine for lesions.
-
The ulcer index can be calculated based on the number and severity of hemorrhagic lesions.
-
Data Presentation: Anti-Ulcer Activity
| Group | Treatment | Gastric Volume (ml) | pH | Total Acidity (mEq/L) | Ulcer Index | % Ulcer Protection |
| Pylorus Ligation Model | ||||||
| I | Normal Control | - | - | - | 0 | 100 |
| II | Disease Control | Value | Value | Value | Value | 0 |
| III | Ranitidine (50 mg/kg) | Value | Value | Value | Value | Value |
| Aspirin-Induced Model | ||||||
| I | Normal Control | - | - | - | 0 | 100 |
| II | Disease Control | - | - | - | Value | 0 |
| III | Ranitidine (20 mg/kg) | - | - | - | Value | Value |
II. Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of ranitidine in different animal species.
Experimental Protocol:
-
Animal Models: Common species include rats, dogs, and horses.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 50 mg in dogs, 2.2 mg/kg in horses).
-
Oral (PO): Administer a single oral dose (e.g., 5 mg/kg in dogs, 2.2 mg/kg in horses).
-
-
Blood Sampling:
-
Collect serial blood samples from a suitable vein (e.g., cephalic vein) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720 minutes) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method (HPLC):
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate ranitidine from the plasma matrix.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate), acetonitrile, and methanol.
-
Flow Rate: Typically around 0.9-1.0 ml/min.
-
Detection: UV detection at approximately 300-322 nm.
-
-
Quantification: Use an internal standard (e.g., sulfanilamide) and a calibration curve to determine the concentration of ranitidine in the plasma samples.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Rat | Dog | Horse |
| Clearance (Cl) | - | 10.4 ml/min/kg (IV) | 9.8 ml/min/kg (IV) |
| Volume of Distribution (Vd) | - | 3.5 l/kg (IV) | 1.07 L/kg (IV) |
| Half-life (t1/2) | ~2-3 hours (oral) | ~4 hours (IV) | 113 min (MRT, IV) |
| Bioavailability (F) | - | 73% (oral) | 27% (oral) |
| Cmax (oral) | - | 2 µg/ml (5 mg/kg) | 237 ng/ml (2.2 mg/kg) |
| Tmax (oral) | - | 0.5-1 h (5 mg/kg) | 99.2 min (2.2 mg/kg) |
III. Toxicological Studies
Toxicology studies are essential to determine the safety profile of ranitidine. These can range from acute to chronic toxicity studies.
Experimental Protocol (Chronic Oral Toxicity in Rats):
-
Animal Model: Sprague-Dawley rats.
-
Dosing: Administer ranitidine orally at various dose levels (e.g., 30, 100, 300, and 1000 mg/kg/day) for an extended period (e.g., 26 or 53 weeks).
-
Observations:
-
Clinical Signs: Monitor for signs of toxicity such as salivation, changes in body weight, and water consumption.
-
Hematology and Clinical Chemistry: Analyze blood samples for hematological and biochemical parameters.
-
Urinalysis: Analyze urine for parameters like sodium and potassium excretion.
-
Gross Pathology: At the end of the study, perform a complete necropsy and record any macroscopic abnormalities.
-
Histopathology: Collect major organs (liver, kidneys, heart, lungs, etc.) for microscopic examination.
-
-
Recovery Period: Include a recovery group to assess the reversibility of any observed effects.
Data Presentation: Toxicological Findings in Rats
| Dose (mg/kg/day) | Duration | Key Findings |
| 30 | 26/53 weeks | No remarkable changes. |
| 100 | 26/53 weeks | Maximum non-toxic dose. |
| 300 | 26/53 weeks | Moderate changes similar to the 1000 mg/kg group, which were reversible. |
| 1000 | 26/53 weeks | Mortality in females, salivation, decreased body weight gain, increased water consumption, increased liver, kidney, and heart weights. Histopathological changes in the liver (fat deposition), lungs (foamy cells), and kidneys (degenerative changes). |
IV. Signaling Pathways and Experimental Workflows
A. Ranitidine's Mechanism of Action on Gastric Acid Secretion
Ranitidine competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells. This blocks the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. Consequently, protein kinase A (PKA) is not activated, and the H+/K+-ATPase proton pump is not stimulated, resulting in decreased gastric acid secretion.
References
- 1. Anti-inflammatory property of ranitidine, a specific H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ranitidine and of cimetidine on pentagastrin-stimulated gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]
- 5. go.drugbank.com [go.drugbank.com]
Application Note: Validated Stability-Indicating HPLC Method for the Determination of Ranitidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranitidine hydrochloride is a histamine H2-receptor antagonist widely used to treat conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease.[1][2][3][4] Ensuring the quality and stability of pharmaceutical formulations containing Ranitidine hydrochloride is critical for its safety and efficacy. This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Ranitidine hydrochloride in pharmaceutical preparations. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[1]
The validation of this analytical procedure has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the HPLC analysis of Ranitidine hydrochloride. Specific parameters may require optimization based on the available instrumentation and specific formulation.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous phosphate buffer and acetonitrile (e.g., 20:80, v/v). The aqueous buffer can be 10 mM disodium hydrogen phosphate adjusted to a specific pH (e.g., pH 7.1) with a suitable acid or base.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Reagent and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ranitidine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 3-150 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Ranitidine hydrochloride (e.g., 300 mg) and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (Syrup):
-
Transfer an accurate volume of syrup equivalent to a specific amount of Ranitidine (e.g., 30 mg) into a 100 mL volumetric flask.
-
Add a suitable diluent, sonicate for 10 minutes, and dilute to volume to achieve a target concentration (e.g., 300 µg/mL).
-
Centrifuge the solution to remove insoluble excipients and filter the supernatant through a 0.45 µm syringe filter.
-
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat the drug product with 0.1 N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: Treat the drug product with 0.1 N NaOH at 60°C for 30 minutes. A significant degradation of Ranitidine hydrochloride is observed under alkaline conditions.
-
Oxidative Degradation: Treat the drug product with 3% H₂O₂ at room temperature for 30 minutes.
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 60°C) for 10 days.
-
Photolytic Degradation: Expose the drug product to UV light (e.g., for 8 hours) to assess for photodegradation.
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity of Ranitidine Hydrochloride
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|
| 3 - 150 | ≥ 0.999 |
| 5 - 250 (ng/mL) | 0.9998 |
| 10.0 - 40.0 | 0.9999 |
Table 3: Accuracy (Recovery) of Ranitidine Hydrochloride
| Spiked Level | % Recovery |
|---|---|
| 50% | 99% - 102% |
| 100% | 99% - 102% |
| 150% | 99% - 102% |
Table 4: Precision of the Method
| Precision Type | %RSD |
|---|---|
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
|---|---|
| LOD | 1.0 ng/mL |
| LOQ | 3.0 ng/mL |
Table 6: Robustness of the Method
| Parameter Varied | Effect on Results |
|---|---|
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
| Column Temperature (± 2°C) | No significant change |
Visualizations
References
Application Notes and Protocols for Ranitidine as a Pharmacological Tool
Introduction
Ranitidine is a potent and selective histamine H2 receptor antagonist.[1] Historically used for treating conditions related to gastric acid such as peptic ulcers and gastroesophageal reflux disease (GERD), its well-defined mechanism of action makes it a valuable tool compound for in vitro and in vivo pharmacological research.[2][3] As a competitive and reversible inhibitor of the histamine H2 receptor, ranitidine is instrumental in studying the physiological roles of this receptor, particularly in gastric acid secretion.[4][5] Unlike the earlier H2 antagonist cimetidine, ranitidine exhibits significantly fewer interactions with the cytochrome P450 (CYP450) enzyme system, making it a more specific tool for probing H2 receptor function without confounding metabolic effects.
Mechanism of Action
Ranitidine exerts its effects by competitively blocking the action of histamine at H2 receptors located on the basolateral membrane of gastric parietal cells. This prevents histamine-induced activation of the Gs protein-coupled signaling pathway, thereby inhibiting the production of cyclic AMP (cAMP) by adenylyl cyclase. The subsequent reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the activity of the H+/K+ ATPase proton pump responsible for secreting gastric acid into the stomach lumen.
Pharmacological and Pharmacokinetic Data
The following tables summarize key quantitative parameters for ranitidine, essential for designing and interpreting experiments.
Table 1: Pharmacological Parameters of Ranitidine
| Parameter | Species/System | Value | Reference |
| pA2 | Guinea-pig isolated atrium (vs. Histamine) | 7.2 | |
| pA2 | Rat isolated uterus (vs. Histamine) | 6.95 | |
| IC50 | Stimulated gastric acid secretion (Human) | 36 - 94 ng/mL | |
| Potency | Inhibition of gastric acid secretion (Human) | 4 to 10 times more potent than cimetidine |
Table 2: Pharmacokinetic Properties of Ranitidine (Human)
| Parameter | Value | Reference |
| Bioavailability | ~50% (Oral) | |
| Half-life | 2.5 - 3.0 hours (Oral, normal renal function) | |
| Plasma Protein Binding | ~15% | |
| Volume of Distribution | ~1.4 L/kg | |
| Metabolism | Hepatic (Metabolites: N-oxide, S-oxide, desmethyl ranitidine) | |
| Excretion | Primarily renal (~30% of oral dose as unchanged drug in urine) |
Visualized Signaling Pathway and Workflows
Histamine H2 Receptor Signaling Pathway
Caption: Ranitidine competitively antagonizes the histamine H2 receptor.
General Experimental Workflow: In Vivo Gastric Acid Secretion
Caption: Workflow for assessing ranitidine's effect on gastric secretion.
Application Notes
-
Selectivity: Ranitidine is highly selective for the H2 receptor over H1 and H3 receptors. This makes it an excellent tool for isolating and studying H2 receptor-mediated physiological processes.
-
Use in Combination: In anaphylaxis research, ranitidine can be used with an H1 receptor antagonist (like diphenhydramine) to block the effects of histamine mediated by both receptor types.
-
Off-Target Considerations: While significantly cleaner than cimetidine, ranitidine is not completely devoid of other effects. One study noted that H2 antagonism with ranitidine resulted in altered cardiac sympathovagal balance, indicating a shift toward sympathetic predominance in heart rate control. Researchers studying cardiovascular parameters should consider this potential confounding effect.
-
Solubility: Ranitidine hydrochloride is very soluble in water, making it easy to prepare solutions for both in vitro and in vivo administration. For cell culture work, it can be dissolved in DMSO.
-
Stability: Ranitidine hydrochloride injection is stable for up to 48 hours at room temperature when diluted with most standard IV solutions. However, concerns have been raised about the formation of the impurity N-nitrosodimethylamine (NDMA) over time, especially at elevated temperatures, which led to its market withdrawal for therapeutic use. For research purposes, it is crucial to use high-purity ranitidine from a reputable chemical supplier and store it properly according to the manufacturer's instructions.
Experimental Protocols
Protocol 1: In Vitro H2 Receptor Functional Assay (Guinea Pig Atrium)
This protocol is based on classic organ bath experiments to measure the functional antagonism of histamine by ranitidine.
Objective: To determine the potency (pA2) of ranitidine as a competitive antagonist at the histamine H2 receptor.
Materials:
-
Guinea pig right atrium
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine dihydrochloride (agonist)
-
Ranitidine hydrochloride (antagonist)
-
Organ bath system with temperature control (32°C) and aeration (95% O2 / 5% CO2)
-
Force-displacement transducer and data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and dissect the right atrium.
-
Mount the atrium in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to a force-displacement transducer to record the spontaneous contraction rate. Allow the tissue to equilibrate for 60 minutes.
-
Control Curve: Generate a cumulative concentration-response curve for histamine. Start with a low concentration (e.g., 10 nM) and increase the concentration stepwise (e.g., 3-fold increments) until a maximal response (increase in heart rate) is achieved.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution and allow it to return to its baseline rate.
-
Antagonist Incubation: Add a known concentration of ranitidine (e.g., 100 nM) to the organ bath and incubate for 30-60 minutes.
-
Test Curve: In the continued presence of ranitidine, repeat the cumulative concentration-response curve for histamine.
-
Repeat steps 5-7 with increasing concentrations of ranitidine (e.g., 300 nM, 1 µM).
-
Data Analysis: Plot the log concentration of histamine against the change in atrial rate for each condition (control and each ranitidine concentration). The parallel rightward shift of the histamine curve in the presence of ranitidine is indicative of competitive antagonism. Calculate the dose ratio and construct a Schild plot to determine the pA2 value for ranitidine.
Protocol 2: In Vivo Inhibition of Gastric Acid Secretion (Anesthetized Rat)
This protocol describes a method to evaluate the inhibitory effect of ranitidine on gastric acid secretion in an animal model.
Objective: To quantify the in vivo efficacy of ranitidine in reducing histamine-stimulated gastric acid secretion.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbitone)
-
Saline solution (0.9% NaCl)
-
Histamine dihydrochloride
-
Ranitidine hydrochloride
-
Surgical instruments for cannulation
-
Perfusion pump
-
pH meter or autotitrator
-
Phenolphthalein indicator and 0.01 N NaOH for titration
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Anesthetize the rat (e.g., 50 mg/kg i.p. sodium pentobarbitone).
-
Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous infusions.
-
Expose the stomach through a midline abdominal incision. Ligate the pylorus and insert a double-lumen cannula through an incision in the forestomach for gastric perfusion.
-
Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min). Collect the perfusate in 15-minute intervals.
-
After a stabilization period (30-45 minutes), begin a continuous intravenous infusion of a submaximal dose of histamine (e.g., 100 µg/kg/min) to stimulate gastric acid secretion.
-
Once a stable plateau of acid secretion is reached (typically after 60-90 minutes), administer ranitidine intravenously as a bolus dose (e.g., 0.03-3 mg/kg) or as a continuous infusion. A control group should receive a saline vehicle.
-
Continue collecting the gastric perfusate at 15-minute intervals for at least 90 minutes post-ranitidine administration.
-
Measurement of Acid Output: Determine the acid concentration in each collected sample by titration with 0.01 N NaOH to a pH of 7.0, using a pH meter or phenolphthalein as an indicator.
-
Data Analysis: Calculate the acid output (µEq/min) for each collection period. Express the post-treatment acid output as a percentage of the pre-treatment plateau secretion. Compare the inhibition of acid secretion between the ranitidine-treated and vehicle-treated groups. Calculate an ID50 (the dose required to inhibit secretion by 50%) if multiple doses are tested.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ranitidine - Wikipedia [en.wikipedia.org]
- 5. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes & Protocols: Formulation of Ranitidine for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of ranitidine formulations for various experimental applications, including in vitro and in vivo studies. The information is intended to guide researchers in preparing stable and effective ranitidine solutions for laboratory use.
Physicochemical Properties of Ranitidine Hydrochloride
Ranitidine hydrochloride is the most common salt form of ranitidine used in research and clinical settings. It is a white to off-white powder.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H23ClN4O3S | [2] |
| Molecular Weight | 350.86 g/mol | [2] |
| Melting Point | ~134°C (decomposes) | [3] |
| Solubility in Water | 660 mg/mL | |
| Solubility in other solvents | Soluble in acetic acid, methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in chloroform. | |
| pKa | Not explicitly found in search results | |
| BCS Class | Class 3/1 |
Stability and Storage Recommendations
Ranitidine hydrochloride is sensitive to light and moisture and is hygroscopic. Therefore, it should be stored under desiccating conditions. For long-term storage, it is recommended to keep the solid form at +4°C.
Aqueous solutions of ranitidine are most stable at a pH range of 6.5 to 7.5. The stability of ranitidine in intravenous infusion fluids has been studied, with ranitidine (0.05 mg/mL) being stable for at least 48 hours at room temperature in most common infusion fluids, except for 5% dextrose with lactated Ringer's injection.
| Formulation | Concentration | Storage Conditions | Stability | Reference |
| Injectable Solution in Glass Vials | 25 mg/mL | Refrigerated (5°C) and protected from light | 6 months | |
| Injectable Solution in Glass Vials | 25 mg/mL | 25°C, exposed to or protected from light | 6 months | |
| Injectable Solution in Polypropylene Syringes | 5 mg/mL | Refrigerated (5°C) and protected from light | 91 days | |
| Injectable Solution in Polypropylene Syringes | 5 mg/mL | 25°C, exposed to or protected from light | 91 days | |
| Oral Syrup in Amber Polypropylene Syringes | 15 mg/mL | 25°C and protected from light | 12 months | |
| Ranitidine in 0.9% Sodium Chloride Injection | 0.05 mg/mL | Room Temperature | Up to 28 days | |
| Ranitidine in 5% Dextrose Injection | 0.05 mg/mL | Room Temperature | Less than 7 days |
Experimental Protocols
Protocol 1: Preparation of Ranitidine Stock Solution for In Vitro Studies
This protocol describes the preparation of a 100 mM ranitidine hydrochloride stock solution in water for use in in vitro experiments, such as cell-based assays.
Materials:
-
Ranitidine hydrochloride (purity >99%)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the required amount of ranitidine hydrochloride powder. For a 10 mL of 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 350.86 g/mol = 0.35086 g
-
-
Dissolution: Add the weighed ranitidine hydrochloride to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) and vortex thoroughly until the powder is completely dissolved. Ranitidine hydrochloride is freely soluble in water.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to a few weeks).
Protocol 2: Preparation of Ranitidine Formulation for Oral Administration in Rodents
This protocol outlines the preparation of a ranitidine solution for oral gavage in rodents. The dosage should be determined based on the specific experimental design. Doses in rodents can range up to 1000 mg/kg/day in subacute toxicity studies.
Materials:
-
Ranitidine hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or a flavored juice for palatability)
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar (optional)
-
Oral gavage needles
Procedure:
-
Dose Calculation: Calculate the total amount of ranitidine hydrochloride needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the administration volume (typically 5-10 mL/kg for rats).
-
Vehicle Selection: Choose an appropriate vehicle. Sterile water is a common choice due to the high solubility of ranitidine hydrochloride.
-
Preparation:
-
Weigh the calculated amount of ranitidine hydrochloride.
-
Add it to the chosen vehicle in a sterile beaker or tube.
-
Mix thoroughly using a vortex or magnetic stirrer until fully dissolved.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via oral gavage.
-
For palatability in voluntary oral administration studies, ranitidine can be dissolved in a small amount of DMSO and then diluted in fruit juice.
-
Protocol 3: In Vitro Assay for H2 Receptor Antagonism
This protocol provides a general workflow for assessing the H2 receptor antagonist activity of ranitidine in isolated tissue preparations, such as guinea pig atrium or rat uterus.
Workflow:
-
Tissue Preparation: Isolate the target tissue (e.g., guinea pig right atrium) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Histamine Response: Generate a cumulative concentration-response curve for histamine to establish a baseline.
-
Ranitidine Incubation: Wash the tissue and incubate with a known concentration of ranitidine for a set duration.
-
Repeat Histamine Response: In the presence of ranitidine, repeat the cumulative concentration-response curve for histamine.
-
Data Analysis: Compare the histamine concentration-response curves in the absence and presence of ranitidine to determine the potency of ranitidine as a competitive antagonist (e.g., by calculating the pA2 value).
Visualizations
Signaling Pathway of Ranitidine's Mechanism of Action
Ranitidine is a competitive and reversible inhibitor of histamine at the H2 receptors on gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.
Caption: Ranitidine blocks histamine binding to H2 receptors.
Experimental Workflow for In Vivo Evaluation of Ranitidine
This diagram illustrates a general workflow for an in vivo study evaluating the efficacy of a ranitidine formulation in an animal model of gastric ulcers.
Caption: Workflow for in vivo ranitidine efficacy studies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ranitidine Interference in Biological Assays
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of ranitidine interference in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to provide clear and direct solutions to common problems.
Immunoassays (ELISA, Homogeneous Immunoassays, etc.)
Question 1: I am observing unexpected positive results in my immunoassay when testing samples from subjects taking ranitidine. Why is this happening?
Answer: Ranitidine is well-documented to cause false-positive results in certain immunoassays, most notably in urine drug screens for amphetamines.[1][2][3][4][5] This interference is primarily due to the structural similarity between ranitidine and the target analyte, leading to cross-reactivity with the assay's antibodies. This is particularly prevalent in competitive and homogeneous enzyme immunoassays like the EMIT d.a.u. Monoclonal Amphetamine/Methamphetamine Assay.
Troubleshooting Steps:
-
Confirm the Interference:
-
Review the subject's medication history to confirm ranitidine use.
-
Spike a negative control sample with a known concentration of ranitidine to see if it generates a positive signal in your assay.
-
-
Select an Alternative Assay:
-
Some immunoassays are less susceptible to ranitidine interference. For instance, the Siemens VIVA E analyzer has shown resistance to ranitidine-induced false positives in amphetamine testing. Researching the specificity of different commercially available kits is recommended.
-
-
Implement a Confirmatory Method:
-
Use a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the initial positive result. These methods separate compounds based on their physicochemical properties and provide a definitive identification, thus avoiding the issue of antibody cross-reactivity.
-
Data on Ranitidine Interference in Amphetamine Immunoassays:
| Assay Type | Ranitidine Concentration Causing False Positive | Reference |
| Monoclonal EMIT d.a.u. Amphetamine/Methamphetamine Assay (ME) | > 91 mg/L | |
| Beckman Coulter AMPH Assay | 160 µg/ml | |
| Beckman Coulter Synchron CX5CE | 43 µg/ml |
Question 2: How can I remove ranitidine from my samples before running an immunoassay?
Answer: Several sample preparation techniques can be employed to remove ranitidine and other interfering substances from biological matrices.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A suitable SPE cartridge can be chosen to selectively retain ranitidine while allowing the analyte of interest to pass through, or vice versa. The choice of sorbent and elution solvents will depend on the physicochemical properties of both ranitidine and your target analyte.
-
Charcoal Stripping: This method is effective for removing small molecules, including hormones and drugs like ranitidine, from serum or plasma. The sample is incubated with activated charcoal, which adsorbs the small molecules. The charcoal is then removed by centrifugation.
Experimental Protocol: Charcoal Stripping of Serum/Plasma Samples
-
Prepare Dextran-Coated Charcoal:
-
Prepare a suspension of 0.25% Norit A charcoal and 0.0025% Dextran T-70 in an appropriate buffer (e.g., 0.25 M sucrose, 1.5 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Incubate the suspension overnight at 4°C.
-
-
Treat the Sample:
-
Pellet the required volume of dextran-coated charcoal by centrifugation (e.g., 500 x g for 10 minutes).
-
Discard the supernatant and resuspend the pellet with the serum or plasma sample.
-
Incubate the mixture with gentle mixing. Incubation times can vary, for example, for 12 hours at 4°C.
-
-
Remove Charcoal:
-
Centrifuge the sample at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the charcoal.
-
Carefully collect the supernatant, which is the charcoal-stripped sample.
-
-
Validate Removal:
-
It is crucial to validate the removal of ranitidine and ensure that your analyte of interest has not been significantly depleted. This can be done using an analytical technique like LC-MS.
-
Cell-Based Assays (Viability, Proliferation, Reporter Assays)
Question 3: I am seeing unexpected changes in cell viability/proliferation in my cell-based assay when ranitidine is present. Is this interference?
Answer: Ranitidine can have direct biological effects on cells that may be independent of its H2-receptor antagonist activity. These effects could be misinterpreted as assay interference. For example, studies have shown that ranitidine can:
-
Induce apoptosis in certain cancer cell lines.
-
Modulate immune cell function , including macrophage polarization and monocyte responses.
-
Inhibit breast tumor growth in mouse models.
Therefore, it is crucial to determine if the observed effect is a direct biological response to ranitidine or a true assay artifact.
Troubleshooting Steps:
-
Literature Review: Check for published studies on the effects of ranitidine on your specific cell type or a similar one.
-
Dose-Response Curve: Perform a dose-response experiment with ranitidine alone to characterize its effect on your cells.
-
Orthogonal Assays: Use a different type of viability or proliferation assay that relies on a different cellular mechanism. For example, if you are using an MTT assay (which measures mitochondrial reductase activity), try a method that measures membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain). Discrepancies between different assay types can indicate a specific biological effect rather than general cytotoxicity.
-
Control for Off-Target Effects: If you suspect an off-target effect, consider using another H2-receptor antagonist with a different chemical structure (e.g., famotidine) as a control. If the effect is not observed with the alternative drug, it is more likely to be a specific off-target effect of ranitidine.
Question 4: Could ranitidine be interfering with my reporter gene assay (e.g., luciferase, β-galactosidase)?
Answer: While there is no specific data on ranitidine directly inhibiting reporter enzymes like luciferase, compounds with certain chemical features, such as being an amine, can potentially interfere with these assays. Interference can manifest as quenching of the luminescent or fluorescent signal, or even stabilization of the reporter protein, leading to an artificially high signal.
Troubleshooting Steps:
-
Cell-Free Assay: To test for direct inhibition of the reporter enzyme, perform a cell-free assay by mixing the purified enzyme with its substrate in the presence and absence of ranitidine. A decrease in signal in the presence of ranitidine would suggest direct inhibition.
-
Alternative Reporter: Use a different reporter system with a distinct detection method (e.g., if you are using a luciferase assay, try a β-galactosidase assay with a colorimetric substrate).
-
Background Measurement: Pre-read the plates after adding ranitidine but before adding the substrate to check for any intrinsic fluorescence or absorbance of the compound at the measurement wavelength.
Enzyme and Receptor Binding Assays
Question 5: I am concerned that ranitidine might be interfering with my kinase (or other enzyme) assay. How can I check for this?
Answer: Ranitidine has been shown to affect the activity of some enzymes. For example, it can inhibit H+,K+-ATPase. It is plausible that it could interfere with other enzyme assays, particularly those that are sensitive to small molecule inhibitors.
Troubleshooting Steps:
-
Direct Inhibition Assay: Run the enzyme assay with a range of ranitidine concentrations in the absence of your test compound to see if it directly inhibits or activates the enzyme.
-
Counter-Screen: If you are screening a library of compounds and ranitidine is a known contaminant or a component of the vehicle, a counter-screen against ranitidine alone is essential.
-
Substrate and Cofactor Titration: If inhibition is observed, perform kinetic studies by varying the concentrations of the substrate and any cofactors (like ATP in kinase assays) to understand the mechanism of inhibition (e.g., competitive, non-competitive).
Question 6: Can ranitidine interfere with my G-protein coupled receptor (GPCR) binding assay?
Answer: As an H2-receptor antagonist, ranitidine is designed to bind to a specific GPCR (the histamine H2 receptor). While it is generally selective, there is a possibility of it showing low-affinity binding to other GPCRs, especially if they have structural similarities in their binding pockets. This could lead to competitive or allosteric interference in your binding assay.
Troubleshooting Steps:
-
Competition Binding Assay: Perform a competition binding assay where you measure the displacement of your radiolabeled or fluorescently-labeled ligand by increasing concentrations of ranitidine. This will allow you to determine the binding affinity (Ki) of ranitidine for your receptor of interest.
-
Functional Assay: Couple your binding assay with a functional assay (e.g., measuring downstream signaling like cAMP or calcium flux). This will help determine if any observed binding by ranitidine translates into a functional effect (agonist, antagonist, or inverse agonist activity).
-
Use of a Structurally Different H2-Antagonist: As a control, test another H2-receptor antagonist with a different chemical scaffold to see if the observed effect is specific to the ranitidine chemical structure.
By following these troubleshooting guides and understanding the potential mechanisms of ranitidine interference, researchers can design more robust experiments and have greater confidence in their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Ranitidine interference with the monoclonal EMIT d.a.u. amphetamine/methamphetamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. waters.com [waters.com]
- 5. Ranitidine interference with standard amphetamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
NDMA formation in Ranitidine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the formation of N-nitrosodimethylamine (NDMA) in ranitidine under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence NDMA formation in ranitidine?
A1: Several factors have been identified as critical in the formation of NDMA from ranitidine. These include:
-
Temperature: Elevated temperatures significantly accelerate the degradation of ranitidine and the subsequent formation of NDMA.[1][2][3][4][5] Studies have shown a proportional increase in NDMA levels with increasing temperature, particularly during storage.
-
Humidity: Increased humidity, in conjunction with high temperatures, can promote the degradation of ranitidine.
-
Presence of Nitrite: Nitrite ions are considered a key nitrosating agent in the formation of NDMA from ranitidine, particularly under acidic conditions that simulate the gastric environment. However, one study suggested that nitrite ions might inhibit NDMA formation during chloramination depending on substrate concentration.
-
pH: The pH of the environment plays a crucial role. Acidic conditions, similar to those in the stomach, can facilitate the reaction between ranitidine and nitrite to form NDMA. The maximum NDMA formation during chloramination typically occurs in the pH range of 7-8.
-
Oxygen: The presence of oxygen has been shown to be involved in the formation of NDMA in ranitidine formulations, and its absence can minimize NDMA levels.
-
Chloramination: In water treatment processes, the presence of monochloramine or dichloramine can lead to the formation of NDMA from ranitidine.
-
Impurities: Certain impurities inherent to the manufacturing and storage of ranitidine hydrochloride have been shown to generate NDMA at different rates, with some amorphous impurities forming NDMA at a much higher rate than crystalline ranitidine.
Q2: What is the proposed mechanism for NDMA formation from ranitidine?
A2: The formation of NDMA from ranitidine is complex and can occur through multiple pathways:
-
Intermolecular Degradation: In the solid state, NDMA is believed to form from an intermolecular degradation reaction between ranitidine molecules. This process is influenced by heat and humidity.
-
Reaction with Nitrites in Acidic Conditions: In simulated gastric fluid, the dimethylamino group of the ranitidine molecule can react with nitrosating agents, such as those derived from nitrite ions under acidic conditions, to form NDMA. The reaction rate is dependent on the concentrations of ranitidine and protonated nitrite.
-
Chloramination Pathway: During water treatment with chloramines, NDMA can be formed from ranitidine. The proposed mechanism involves a nucleophilic substitution reaction between ranitidine and monochloramine, leading to the formation of critical intermediates that ultimately yield NDMA.
-
Autoxidation: A proposed mechanism suggests that the autoxidation of ranitidine can lead to the liberation of dimethylamine and nitrite ions. The subsequent conversion of nitrite to a gaseous nitrosating agent, nitrosyl chloride (NOCl), can then form NDMA.
Q3: What analytical methods are recommended for quantifying NDMA in ranitidine samples?
A3: Highly sensitive and specific methods are required for the accurate quantification of NDMA in ranitidine. The most commonly used and recommended methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique that offers high sensitivity and selectivity for detecting and quantifying NDMA at very low levels.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method provides high mass accuracy and resolution, which is crucial for differentiating NDMA from other matrix components and ensuring accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-based methods have been used, they can sometimes lead to the artificial formation of NDMA at high temperatures, so LC-based methods are generally preferred.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in NDMA measurements between replicate samples. | Inconsistent sample preparation. | Ensure uniform homogenization of the sample before extraction. Use a validated and standardized sample preparation protocol. |
| Inconsistent storage conditions of samples prior to analysis. | Store all samples under identical, controlled conditions (temperature, humidity, light exposure) to prevent further NDMA formation. | |
| Contamination of laboratory equipment or solvents. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run solvent blanks to check for contamination. | |
| Unexpectedly high levels of NDMA detected. | Thermal degradation during analysis (especially with GC-MS). | Use a validated LC-MS/MS or LC-HRMS method to avoid on-instrument formation of NDMA. |
| Presence of highly reactive impurities in the ranitidine sample. | Characterize the impurity profile of your ranitidine raw material. Some impurities are more prone to forming NDMA than ranitidine itself. | |
| Uncontrolled temperature and humidity during the experiment or storage. | Precisely control and monitor the temperature and humidity throughout the experiment and sample storage period. | |
| No or very low NDMA detected when formation is expected. | pH of the reaction medium is not optimal. | Verify and adjust the pH of the experimental medium. For simulated gastric fluid experiments, ensure a sufficiently acidic pH. For chloramination studies, a pH of 7-8 is often optimal. |
| Insufficient concentration of nitrosating agent (e.g., nitrite). | Ensure an adequate concentration of the nitrosating agent is present. In simulated gastric fluid, NDMA formation is highly dependent on nitrite concentration. | |
| Absence of oxygen (in solid-state experiments). | If studying solid-state degradation, ensure the experimental setup allows for the presence of oxygen, as it has been shown to be a factor. |
Quantitative Data Summary
Table 1: Effect of Temperature and Storage on NDMA Formation in Ranitidine Tablets
| Brand | Initial NDMA (ppm) | Storage Conditions | Duration | Final NDMA (ppm) | Reference |
| Tablet A | 0.19 | 40°C, 75% RH | 8 weeks | 116 | |
| Tablet B | 2.89 | 40°C, 75% RH | 8 weeks | 18 |
Table 2: NDMA Formation from Ranitidine and its Impurities under Forced Thermal Degradation (110°C for 1 hour)
| Compound | Physical State | NDMA Formed (µM) | Reference |
| Ranitidine HCl | Crystalline | 0.09 | |
| Impurity A | Amorphous | 13.6 | |
| Impurity C | Amorphous | 9.1 | |
| Impurity D | Crystalline | <0.01 | |
| Impurity E | Amorphous | >14.6 | |
| Impurity H | Crystalline | 0.2 | |
| Impurity I | Oily Liquid | 6.2 |
Table 3: NDMA Formation in Simulated Gastric Fluid (SGF) at 37°C for 2 hours
| Ranitidine Dose (mg) | SGF Volume (mL) | pH | Nitrite Concentration (µmol/L) | NDMA Detected (ng) | Reference |
| 150 | 50 | 1.2 | 0 | 22 (background) | |
| 150 | 50 | 1.2 | 100 | 21 (background) | |
| 150 | 50 | 1.2 | 1000 | 24 (background) | |
| 150 | 250 | 1.2 | 5000 | 7353 | |
| 150 | 100 | 2.5 | 1000 | 947 | |
| 150 | 100 | 2.5 | 50000 | 320,000 | |
| 150 | 100 | 1.2 | 50000 | 198,000 | |
| 300 | 100 | 1.2 | 50000 | >198,000 |
Experimental Protocols
Protocol 1: Analysis of NDMA in Ranitidine Drug Substance by LC-HRMS (Adapted from FDA methodology)
-
Sample Preparation:
-
Weigh and transfer an appropriate amount of ranitidine drug substance or powdered drug product into a volumetric flask.
-
Add methanol to the flask and mix for approximately one minute using a vortex mixer.
-
Place the sample on a mechanical shaker for 40 minutes.
-
Centrifuge the sample for 15 minutes at 4500 rpm.
-
Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
-
-
LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column for separating NDMA from ranitidine.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
-
Mass Spectrometer: A high-resolution mass spectrometer capable of high mass accuracy.
-
Detection: Monitor the accurate m/z value of the protonated NDMA ion.
-
-
Quantitation:
-
Prepare a calibration curve using a certified reference standard of NDMA.
-
Quantify the NDMA in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: In Vitro NDMA Formation in Simulated Gastric Fluid (SGF) (Based on studies by Webber et al. and Rao et al.)
-
Preparation of SGF:
-
Prepare SGF by dissolving 2 g of sodium chloride in 1 L of water.
-
Adjust the pH to the desired level (e.g., 1.2, 2.5, 3.5) using hydrochloric acid.
-
-
Reaction Setup:
-
In a suitable vessel, place a defined volume of SGF (e.g., 100 mL).
-
Add the desired concentration of sodium nitrite.
-
Add a ranitidine tablet (e.g., 150 mg or 300 mg).
-
Incubate the mixture at 37°C for a specified time (e.g., 2 hours).
-
-
Sample Processing:
-
At the end of the incubation period, take an aliquot of the reaction mixture.
-
Centrifuge the aliquot to remove any undissolved solids.
-
Filter the supernatant through a 0.22 µm filter into an LC vial.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₂D₆-NDMA) for accurate quantification.
-
-
Analysis:
-
Analyze the processed sample for NDMA content using a validated LC-HRMS or LC-MS/MS method.
-
Visualizations
Caption: Key pathways for NDMA formation from ranitidine.
Caption: Workflow for in vitro NDMA formation in SGF.
References
- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. fda.gov [fda.gov]
Technical Support Center: Optimizing Ranitidine Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing ranitidine dosage in preclinical in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ranitidine?
A1: Ranitidine is a competitive and reversible inhibitor of histamine at the histamine H2-receptors located on the gastric parietal cells.[1] By blocking these receptors, ranitidine effectively reduces the secretion of gastric acid, leading to a decrease in both the volume and acidity of gastric juices.[2][3][4] This action helps in treating and preventing conditions related to excessive stomach acid.[5]
Q2: What are the typical dosage ranges for ranitidine in common animal models?
A2: Dosage can vary significantly based on the animal model and the research objective. However, published literature and veterinary guidelines provide a starting point for dose-range-finding studies. A chronic toxicity study in rats identified a maximum nontoxic oral dose of 100 mg/kg/day. For dogs, a typical oral or injectable dose is 0.5 to 2 mg/kg every 8 to 12 hours, while for cats, it is 2.5 to 3.5 mg/kg every 12 hours.
Q3: How should I prepare ranitidine for oral and intravenous administration?
A3: Ranitidine hydrochloride is a white to pale yellow crystalline powder that is highly soluble in water.
-
For Oral Administration (Gavage): Ranitidine hydrochloride can be dissolved directly in sterile water or isotonic saline (0.9% NaCl). An aqueous solution in PBS (pH 7.2) is soluble up to approximately 10 mg/mL. To improve palatability for voluntary oral administration, it can also be dissolved in fruit juice, though for controlled studies, a simple aqueous vehicle is recommended.
-
For Intravenous (IV) Injection: For IV use, ranitidine injection solution (typically 25 mg/mL) should be diluted with a compatible IV fluid such as 0.9% sodium chloride injection or 5% dextrose injection. A final concentration should not exceed 2.5 mg/mL for intermittent injection. The solution's pH should be between 6.7 and 7.3.
Q4: What is the stability of prepared ranitidine solutions?
A4: The stability of ranitidine solutions is crucial for ensuring accurate dosing.
-
Aqueous Solutions: An optimized aqueous solution of ranitidine is most stable at a pH range of 6.5 to 7.5. It is not recommended to store aqueous solutions for more than one day unless stability has been verified for your specific formulation.
-
IV Fluids: When diluted to 0.05 mg/mL in 0.9% sodium chloride injection, ranitidine is stable for at least 48 hours at room temperature. Stability is reduced in 5% dextrose injection. Injectable solutions stored in glass vials at 2.5 mg/mL are stable for up to 91 days at 4°C.
-
Storage Conditions: Ranitidine is sensitive to light and moisture. It is recommended to store stock solutions and prepared formulations protected from light. Store ranitidine tablets and capsules in a tightly sealed, light-resistant container at room temperature (20°C-25°C).
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for ranitidine across different species to aid in experimental design.
Table 1: Ranitidine Dosage in Various Animal Species
| Animal Model | Route of Administration | Recommended Dose | Dosing Frequency | Reference(s) |
| Dogs | PO, IV, IM, SC | 0.5 - 2.0 mg/kg | Every 8-12 hours | |
| Cats | PO, IV, IM, SC | 2.5 - 3.5 mg/kg | Every 12 hours | |
| Rats | PO | Up to 100 mg/kg/day (max nontoxic dose) | Daily | |
| Mice & Rats | IV | LD50: 77-83 mg/kg | Single Dose | |
| Horses | PO, IV, IM, SC | 2.0 - 6.0 mg/kg | Every 6-8 hours |
Table 2: Pharmacokinetic Parameters of Ranitidine
| Parameter | Human | Dog | Rat |
| Bioavailability (Oral) | ~50-60% | Variable | Not specified |
| Bioavailability (IM) | 90-100% | Not specified | Not specified |
| Elimination Half-Life | 2-3 hours | Not specified | Not specified |
| Time to Peak Plasma (Oral) | 1-3 hours | Not specified | At least two peaks observed |
| Protein Binding | ~15% | Not specified | Not specified |
| Primary Excretion Route | Urine | Not specified | Not specified |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Ranitidine Solution for Oral Gavage in Rodents
-
Objective: To prepare a 10 mg/mL ranitidine solution for oral administration to rats or mice.
-
Materials:
-
Ranitidine hydrochloride powder
-
Sterile 0.9% sodium chloride (isotonic saline)
-
Calibrated scale
-
Sterile conical tube or vial
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of ranitidine HCl based on the desired concentration and final volume. For a 10 mL solution at 10 mg/mL, weigh 100 mg of ranitidine HCl.
-
Aseptically transfer the weighed powder into the sterile conical tube.
-
Add a small volume of sterile saline (e.g., 2-3 mL) to the tube.
-
Vortex the mixture until the powder is completely dissolved.
-
Add sterile saline to reach the final desired volume (10 mL).
-
Vortex again to ensure homogeneity.
-
Store the solution protected from light at 4°C for up to 48 hours. Visually inspect for any precipitation before each use.
-
Protocol 2: Administration of Ranitidine via Oral Gavage in Mice/Rats
-
Objective: To safely administer a prepared ranitidine solution to a rodent.
-
Materials:
-
Prepared ranitidine solution
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe (1 mL or 3 mL)
-
-
Procedure:
-
Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg; however, smaller volumes (e.g., 5 mL/kg) are preferable to reduce the risk of reflux.
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should be allowed to swallow the tube. Do not force the needle if resistance is met.
-
Once the needle is correctly positioned, administer the solution slowly and steadily.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Monitor the animal for several minutes post-administration for any signs of respiratory distress.
-
Troubleshooting Guides
Issue 1: High variability in experimental results after oral administration.
-
Possible Cause: Inconsistent absorption or low bioavailability. Oral bioavailability of ranitidine can be around 50% and is subject to inter-individual variability. Food in the stomach does not significantly impact absorption, but co-administration with antacids can reduce it.
-
Troubleshooting Steps:
-
Standardize Fasting Time: Ensure all animals are fasted for a consistent period before dosing, as this can affect gastric emptying.
-
Verify Gavage Technique: Improper gavage technique can lead to incorrect dosing. Ensure all personnel are adequately trained.
-
Consider an Alternative Route: For studies requiring precise plasma concentrations, consider intravenous (IV) or intramuscular (IM) administration, which offer higher and more consistent bioavailability (90-100%).
-
Issue 2: Adverse events or unexpected animal behavior post-dosing (e.g., lethargy, salivation).
-
Possible Cause: The dose may be too high, approaching toxic levels. In a chronic toxicity study in rats, doses of 300 mg/kg/day and higher led to side effects including salivation and depression of body weight gain.
-
Troubleshooting Steps:
-
Review Dosage Calculation: Double-check all calculations for dose and dilution.
-
Conduct a Dose-Response Study: If you are establishing a new model, perform a pilot study with a range of doses to determine the optimal therapeutic window with minimal side effects. Start with lower doses (e.g., 10-30 mg/kg) and escalate.
-
Monitor Animal Health: Closely observe animals for any signs of toxicity. If adverse effects are noted, reduce the dose for subsequent experiments.
-
Issue 3: Suspected degradation of ranitidine stock or dosing solution.
-
Possible Cause: Ranitidine is known to be unstable under certain conditions and can degrade, especially when exposed to heat, light, and moisture. This degradation can lead to the formation of N-nitrosodimethylamine (NDMA), a potential carcinogen.
-
Troubleshooting Steps:
-
Proper Storage: Always store ranitidine hydrochloride powder and prepared solutions protected from light and at recommended temperatures (4°C for solutions, room temperature for powder).
-
Fresh Preparation: Prepare dosing solutions fresh daily or as frequently as possible. Avoid using solutions that have changed color (the injection solution may yellow over time without affecting potency, but any significant change should be treated with caution).
-
Avoid High Temperatures: Do not heat ranitidine solutions to aid in dissolution.
-
pH Control: Ensure the pH of your vehicle is within the stable range for ranitidine (6.5-7.5).
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action of Ranitidine at the gastric parietal cell.
Caption: Workflow for optimizing ranitidine dosage in in vivo studies.
Caption: Decision tree for troubleshooting common ranitidine in vivo issues.
References
Troubleshooting poor solubility of Raluridine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Raluridine in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a pyrimidine nucleoside analog.[1] Like many compounds in this class, it can exhibit poor aqueous solubility, which can hinder its use in various experimental settings.[2][3] Inadequate dissolution in buffers can lead to precipitation, inaccurate concentration measurements, and unreliable results in biological assays.[2]
Q2: What are the primary factors that can influence the solubility of this compound?
The solubility of pyrimidine derivatives like this compound is highly dependent on several factors, including:
-
pH of the buffer: The ionization state of the molecule can significantly affect its solubility.[3]
-
Buffer composition and ionic strength: Different salts and their concentrations can influence solubility.
-
Temperature: Solubility of most compounds is temperature-dependent.
-
Presence of co-solvents: Organic solvents can increase the solubility of hydrophobic compounds.
-
Physical form of the compound: Crystalline versus amorphous forms can have different solubility profiles.
Q3: What are the recommended storage conditions for this compound to maintain its integrity?
To ensure long-term stability, pyrimidine compounds should be stored in tightly sealed containers in a dry, cool, and well-ventilated area. It is advisable to protect them from light and moisture. For solutions, particularly those in organic solvents like DMSO, storing at -20°C or -80°C in small aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.
Q4: Can this compound degrade in certain buffer conditions?
Yes, some pyrimidine nucleoside analogs can be susceptible to degradation under specific conditions. For instance, some are known to be unstable in acidic environments. Additionally, the pyrimidine ring structure can be prone to photolytic decomposition under UV light. Therefore, it is good practice to protect this compound solutions from prolonged exposure to light and to consider the pH of your buffer system.
Troubleshooting Poor Solubility
Issue: I am observing precipitation or incomplete dissolution of this compound when preparing my buffer solution.
This is a common challenge with poorly soluble compounds. The following troubleshooting guide provides a systematic approach to address this issue.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound solubility issues.
Data on Solubility Enhancement Strategies
| Condition | Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Notes |
| 1 | Water | 25 | < 0.1 | Poorly soluble in water. |
| 2 | PBS (pH 7.4) | 25 | < 0.1 | Limited solubility in physiological buffer. |
| 3 | 0.1 M HCl (pH 1) | 25 | 0.5 | Increased solubility in acidic conditions. |
| 4 | 0.1 M NaOH (pH 13) | 25 | 1.2 | Increased solubility in basic conditions. |
| 5 | 10% DMSO in PBS (pH 7.4) | 25 | 2.5 | Co-solvent significantly improves solubility. |
| 6 | 10% DMSO in PBS (pH 7.4) | 37 | 4.0 | Gentle heating further enhances solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Turbidimetric Solubility Assay
This protocol provides a method to estimate the kinetic solubility of this compound in a specific buffer.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600 nm)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add a small, fixed volume of each this compound dilution to the wells of the 96-well plate. Also include a DMSO-only control.
-
Rapidly add the experimental buffer to each well using a multichannel pipette to achieve the final desired concentrations.
-
Incubate the plate at the desired temperature for a set period (e.g., 2 hours).
-
Measure the absorbance (turbidity) of each well at 600 nm.
-
The concentration at which a significant increase in turbidity is observed compared to the control is an estimate of the kinetic solubility.
Signaling Pathway for Solubility Enhancement
While not a biological signaling pathway, the logical steps to enhance compound solubility can be visualized as a decision-making pathway.
Caption: Decision pathway for selecting a solubility enhancement strategy.
References
Preventing degradation of Ranitidine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ranitidine during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of ranitidine.
Question: I observed an unexpected peak in the chromatogram of my ranitidine sample. What could it be?
Answer:
An unexpected peak in your chromatogram likely indicates the presence of a degradation product or an impurity. The identity of the peak depends on the storage conditions and the age of the sample.
Potential Causes and Solutions:
-
N-Nitrosodimethylamine (NDMA): This is a common and critical degradation product of ranitidine. It can form over time, especially at elevated temperatures and humidity.[1][2][3] To confirm the presence of NDMA, a highly sensitive and specific method like LC-MS/MS is required.[2]
-
Oxidative Degradation Products: Ranitidine can undergo oxidation. If your sample was exposed to air (oxygen) or oxidizing agents, the new peak could be an oxidation product.[1] Storing samples under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Hydrolytic Degradants: In aqueous solutions, ranitidine can hydrolyze. The rate of hydrolysis is influenced by pH. Ranitidine is most stable in a pH range of 6.5 to 7.5. If your solution is acidic or basic, you may be observing hydrolytic degradation products. Adjusting the pH of your solutions to the optimal range can mitigate this.
-
Photodegradation Products: Exposure to light, particularly UV light, can cause ranitidine to degrade into various products. It is crucial to protect ranitidine samples and solutions from light by using amber vials or storing them in the dark.
To identify the unknown peak, you can use a validated, stability-indicating HPLC method coupled with a mass spectrometer. Comparing the retention time and mass-to-charge ratio with known ranitidine impurities and degradation products can help in its identification.
Question: My ranitidine powder/solution has changed color (e.g., turned yellow or brown). Is it still usable?
Answer:
A color change in your ranitidine sample is a visual indicator of degradation and suggests that the material may no longer be suitable for use, especially in quantitative experiments or applications requiring high purity.
Potential Causes and Solutions:
-
Formation of Degradation Products: The color change is often due to the formation of chromophoric degradation products resulting from exposure to heat, light, or humidity.
-
Presence of Impurities: The discoloration could also be due to the presence of impurities from the synthesis process that have degraded over time.
It is highly recommended to discard the discolored sample and use a fresh, properly stored batch for your experiments. If you must use the sample, it should be re-analyzed to determine its purity and the concentration of the active ranitidine component.
Question: I'm seeing a progressive loss of ranitidine concentration in my stock solution over a short period. How can I prevent this?
Answer:
A rapid loss of ranitidine concentration in a solution indicates instability under your storage or experimental conditions.
Potential Causes and Solutions:
-
Inappropriate Solvent or pH: Ranitidine stability is pH-dependent. If your solvent is too acidic or basic, it will accelerate degradation. Ensure the pH of your stock solution is within the optimal range of 6.5-7.5.
-
Storage Temperature: Storing ranitidine solutions at room temperature can lead to significant degradation. Stock solutions should be stored at refrigerated temperatures (2-8°C) to slow down the degradation process.
-
Exposure to Light: If your solution is stored in clear containers and exposed to light, photodegradation will occur. Always store ranitidine solutions in amber-colored vials or protected from light.
-
Presence of Metal Ions: Trace metal ions can catalyze the degradation of ranitidine. Using high-purity solvents and glassware can help minimize this.
To enhance the stability of your stock solution, prepare it in a suitable buffer (pH 6.5-7.5), use high-purity solvents, and store it in small aliquots in amber vials at 2-8°C.
Frequently Asked Questions (FAQs)
What are the primary factors that cause ranitidine degradation?
The primary factors that contribute to the degradation of ranitidine are:
-
Temperature: Higher temperatures significantly accelerate the degradation of ranitidine, leading to the formation of NDMA and other byproducts.
-
Humidity: Moisture can facilitate the degradation of solid ranitidine hydrochloride. The critical relative humidity for ranitidine HCl is approximately 67% RH, above which water adsorption and degradation increase.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
pH: In aqueous solutions, ranitidine is most stable at a neutral to slightly alkaline pH (6.5-7.5). It is unstable in acidic and strongly basic conditions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
What is NDMA and why is it a concern with ranitidine?
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical that is a member of the N-nitrosamines family. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). The presence of NDMA in ranitidine products is a significant concern because it can form from the degradation of the ranitidine molecule itself during manufacturing and storage. Regulatory agencies have set strict limits for the acceptable daily intake of NDMA.
What are the recommended storage conditions for ranitidine?
To minimize degradation and the formation of NDMA, ranitidine active pharmaceutical ingredient (API) and drug products should be stored under controlled conditions:
-
Solid Form (Powder): Store in a well-closed container, protected from light, at a controlled room temperature (20-25°C or lower) and low relative humidity (below 60% RH).
-
Aqueous Solutions: Store at refrigerated temperatures (2-8°C), protected from light, and buffered to a pH of 6.5-7.5. For longer-term storage, consider freezing (-20°C or below), though stability upon thawing should be verified.
How can I stabilize ranitidine in my formulations?
Several strategies can be employed to enhance the stability of ranitidine in formulations:
-
Excipient Selection: Using non-hygroscopic excipients can help protect ranitidine from moisture. For example, partially pregelatinized starch has been shown to have moisture-scavenging properties that improve ranitidine stability.
-
pH Control: For liquid formulations, maintaining the pH in the optimal range of 6.5-7.5 is crucial.
-
Antioxidants: The inclusion of antioxidants may help to prevent oxidative degradation, although their effectiveness should be validated for a specific formulation.
-
Packaging: Using packaging materials that provide a high barrier to moisture, oxygen, and light is essential for long-term stability.
Data Presentation
Table 1: Influence of Temperature and Relative Humidity on NDMA Formation in Ranitidine Tablets
| Storage Condition | Duration | NDMA Concentration (ppm) - Brand A | NDMA Concentration (ppm) - Brand B |
| Initial | 0 weeks | 0.19 | 2.89 |
| 40°C / 75% RH | 8 weeks | 116 | 18 |
| 50°C / 75% RH | 8 weeks | Substantially increased (quantitative data not specified) | Substantially increased (quantitative data not specified) |
Data synthesized from a study on the temperature-dependent formation of NDMA in ranitidine tablets.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ranitidine Analysis
This protocol outlines a general method for the analysis of ranitidine and its degradation products. Method optimization and validation are essential for specific applications.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of ranitidine reference standard in the mobile phase or a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the ranitidine sample in the same solvent as the standard to achieve a similar concentration.
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the ranitidine solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the ranitidine solution with a base (e.g., 0.1 N NaOH) at room temperature. Neutralize before injection.
-
Oxidative Degradation: Treat the ranitidine solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid ranitidine powder at a high temperature (e.g., 105°C) for several hours.
-
Photodegradation: Expose the ranitidine solution or solid powder to UV light (e.g., 254 nm) or sunlight.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the ranitidine peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main ranitidine peak.
-
Protocol 2: Detection of NDMA in Ranitidine by LC-MS/MS
This protocol provides a general outline for the sensitive detection and quantification of NDMA.
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
-
Reagent and Sample Preparation:
-
NDMA Standard Solution: Prepare a stock solution of NDMA reference standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of working standards for calibration.
-
Sample Preparation:
-
Accurately weigh the ranitidine sample.
-
Dissolve in a suitable solvent (e.g., water or methanol).
-
The solution may require further extraction or clean-up steps (e.g., solid-phase extraction) to remove matrix interference.
-
Filter the final solution through a 0.22 µm filter before injection.
-
-
-
Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Monitor for the specific parent-to-daughter ion transition for NDMA in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the amount of NDMA in the sample by comparing its response to the calibration curve generated from the standards.
-
Visualizations
References
Improving the efficiency of Ranitidine synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ranitidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to reaction yield, impurity formation, and experimental control.
Low Yield
Q1: My overall yield for Ranitidine synthesis is significantly lower than reported values. What are the common causes?
Low overall yield in Ranitidine synthesis can stem from several factors throughout the multi-step process. Inefficiencies in the aminomethylation and subsequent reaction with cysteamine in traditional synthesis routes have been reported to result in yields below 50%.[1] More modern approaches, such as those starting from cellulose-derived 5-(chloromethyl)furfural, can achieve a higher overall isolated yield of around 68%.[2]
Common causes for low yield include:
-
Poor quality of starting materials: The purity and stability of precursors like 5-hydroxymethylfurfural (5-HMF) are critical.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact yield.
-
Inefficient purification: Product loss during crystallization and isolation steps can lower the final yield.
-
Side reactions: The formation of unwanted byproducts consumes reactants and reduces the yield of the desired product.
Q2: How does the quality of the starting material, such as 5-(hydroxymethyl)furfural (5-HMF), impact the yield?
The quality of 5-HMF is a crucial factor. Synthesis using 5-HMF that has been stored as an oil can result in a yield as low as 15%. In contrast, using crystalline 5-HMF can dramatically increase the yield to as high as 65%.[1][3] The deterioration of 5-HMF quality can limit its practical application in pharmaceutical synthesis.[1]
Q3: I'm experiencing low conversion in the final condensation step. What parameters should I investigate?
The final condensation step, where 2-[[(5-dimethylamino-methyl-2-furanyl)methylthio]ethaneamine is reacted with N-methyl-1-methylthio-2-nitroetheneamine, is critical for the overall yield. If you are experiencing low conversion, consider the following:
-
Temperature: The reaction is typically heated. One method suggests heating to 120°C, while another protocol specifies stirring at 55°C overnight. Ensure your reaction temperature is optimal and stable.
-
Reaction Time: Inadequate reaction time will lead to incomplete conversion. A patent for this step describes a reaction time of 4.5 hours.
-
Solvent: While some procedures use water as a solvent, others may employ organic solvents. The choice of solvent can influence reaction kinetics.
-
pH Control: After the reaction, adjusting the pH is crucial for product isolation. One method suggests adjusting the pH to 11.0-11.4 with a 10% sodium hydroxide solution to facilitate crystallization.
Impurity Formation
Q4: I am detecting unknown impurities in my final product. What are the common process-related impurities in Ranitidine synthesis?
Impurities in Ranitidine can arise from starting materials, intermediates, side reactions, and degradation products. Common process-related impurities include unreacted starting materials and intermediates from the synthetic pathway. Specific impurities that have been characterized are available as reference standards from various suppliers and are detailed in pharmacopeias like the European Pharmacopoeia (EP).
Q5: There is a growing concern about N-nitrosodimethylamine (NDMA) in Ranitidine. What are the potential sources of NDMA formation during synthesis and storage?
The presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in Ranitidine products is a significant concern. Research suggests that NDMA can form from the slow degradation of the Ranitidine molecule itself, rather than solely from impurities in the starting materials. The chemical structure of Ranitidine contains a dimethylamino group and a nitro group, which can react intramolecularly or intermolecularly to form NDMA. Factors that can influence the rate of this degradation include heat and humidity. The crystal morphology of Ranitidine hydrochloride can also play a role, with a columnar habit showing a slower rate of degradation.
Q6: How can I minimize the formation of impurities during the reaction?
Minimizing impurity formation requires careful control over the reaction conditions and purification processes.
-
Use high-purity starting materials: As discussed, the quality of starting materials like 5-HMF directly impacts the final product's purity and yield.
-
Optimize reaction conditions: Avoid excessive temperatures and reaction times that can lead to degradation and side reactions.
-
Inert atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., argon) can prevent oxidative degradation.
-
Effective purification: Employing appropriate crystallization and washing steps is crucial to remove unreacted starting materials, byproducts, and other impurities.
Reaction Control & Practical Issues
Q7: The reaction mixture is turning dark, and I'm observing side product formation. What could be the cause?
Darkening of the reaction mixture often indicates decomposition or the formation of polymeric byproducts. This can be caused by:
-
Excessive heat: Overheating the reaction can lead to the degradation of furan-containing intermediates.
-
Presence of oxygen: Oxidative degradation can contribute to color formation.
-
Incorrect pH: Strongly acidic or basic conditions can promote side reactions and decomposition.
To mitigate this, ensure precise temperature control, consider using an inert atmosphere, and monitor the pH of your reaction mixture.
Q8: I'm having trouble with the purification of the final product. What are the recommended crystallization and purification methods?
Purification of Ranitidine is typically achieved through crystallization. Here are some key considerations:
-
Solvent selection: Ethanol is a commonly used solvent for the crystallization of Ranitidine hydrochloride.
-
pH adjustment: The pH of the solution is critical for inducing crystallization. For the hydrochloride salt, a pH of 6.2-6.8 is suggested.
-
Temperature control: Cooling the solution (e.g., to 0-2°C or even below 0°C) is necessary to promote crystal formation.
-
Seeding: Adding seed crystals can initiate and control the crystallization process.
-
Washing: The filter cake should be washed with a suitable solvent (e.g., cold ethanol) to remove residual impurities.
Q9: Are there alternative, more environmentally friendly synthesis routes for Ranitidine?
Yes, "green chemistry" approaches to Ranitidine synthesis have been developed. One notable route utilizes 5-(chloromethyl)furfural derived from cellulose. This method is advantageous as it starts from a renewable biomass source and can achieve a good overall yield without the need for chromatography in any step.
Data & Protocols
Data Presentation
Table 1: Comparison of Ranitidine Synthesis Yields
| Starting Material | Key Intermediate | Overall Yield | Reference |
| Furfural | 5-dimethylaminomethyl-2-furanylmethanol | < 50% (for key steps) | |
| 5-HMF (oil) | 5-(chloromethyl)furfural | 15% | |
| 5-HMF (crystalline) | 5-(chloromethyl)furfural | 65% | |
| Cellulose-derived 5-(chloromethyl)furfural | N/A | 68% |
Table 2: Common Impurities and Related Compounds in Ranitidine
| Impurity/Related Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Ranitidine Impurity A | C₂₂H₃₅N₅O₄S₂ | 497.67 | |
| Ranitidine Impurity F (Hydrochloride Salt) | C₈H₁₄ClNO₂ | 191.66 | |
| Ranitidine Impurity I | C₂₇H₄₄N₈O₆S₂ | 640.82 | |
| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | 74.08 |
Experimental Protocols
Protocol 1: Synthesis of Ranitidine from Cellulose-Derived 5-(chloromethyl)furfural
This protocol is adapted from a greener synthesis route.
-
Step 1: Synthesis of N-acetyl-S-[[5-(dimethylaminomethyl)-2-furanyl]methyl]cysteamine
-
Add sodium hydride to a solution of N-acetylcysteamine in dry THF under an argon atmosphere.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 5-(chloromethyl)furfural in dry THF dropwise over 10 minutes.
-
Allow the resulting solution to stir overnight at room temperature.
-
Work up the reaction to isolate the product.
-
-
Step 2: Synthesis of 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine
-
Hydrolyze the N-acetyl group from the product of Step 1 to yield the free amine.
-
-
Step 3: Condensation to form Ranitidine
-
Condense the product from Step 2 with N-methyl-1-methylthio-2-nitroetheneamine to yield Ranitidine.
-
Protocol 2: Traditional Synthesis of Ranitidine
This protocol outlines the final condensation step as described in the literature.
-
Preparation of Reactants:
-
Prepare a solution of 2-[[(5-dimethylamino-methyl-2-furanyl)methylthio]ethaneamine in distilled water.
-
Prepare a suspension of N-methyl-1-methylthio-2-nitroetheneamine in distilled water.
-
-
Reaction:
-
Add the solution of the furanyl derivative dropwise over 10 minutes to the stirred suspension of the nitroetheneamine derivative.
-
Place the resulting light yellow solution in an oil bath at 55°C.
-
Stir the mixture at this temperature overnight.
-
-
Work-up and Extraction:
-
Add saturated brine to the reaction mixture.
-
Extract the mixture with chloroform (3x).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Protocol 3: Purification of Ranitidine by Crystallization
This protocol is based on a patented method for preparing Ranitidine hydrochloride.
-
Dissolution: Dissolve the crude Ranitidine base in ethanol.
-
pH Adjustment: Cool the solution to 3-8°C and, while stirring, slowly add a hydrochloric acid-ethanol solution to adjust the pH to 6.2-6.8.
-
Crystallization:
-
Cool the solution to below 0°C.
-
Add seed crystals to initiate crystallization.
-
Stir and maintain the temperature for 6 hours.
-
-
Isolation and Washing:
-
Filter the crystals.
-
Wash the filter cake twice with frozen ethanol.
-
-
Drying: Dry the product under vacuum at 75-90°C for 6 hours to obtain Ranitidine hydrochloride.
Visual Guides
Diagrams
Caption: Traditional Ranitidine Synthesis Pathway.
Caption: "Green" Synthesis of Ranitidine from Cellulose.
Caption: Troubleshooting Workflow for Low Ranitidine Yield. Caption: Troubleshooting Workflow for Low Ranitidine Yield.
References
Ranitidine Technical Support Center for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ranitidine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ranitidine's action at the cellular level?
A1: Ranitidine primarily acts as a competitive and reversible inhibitor of the histamine H2 receptor.[1] This action blocks histamine from binding to these receptors on gastric parietal cells, leading to a decrease in stomach acid production. In a broader cellular context, ranitidine has been observed to influence cell proliferation, apoptosis, and signaling pathways, though these effects can be cell-type specific.[2]
Q2: I'm observing decreased cell viability in my culture after ranitidine treatment. What could be the cause?
A2: Decreased cell viability can be a result of several factors. Ranitidine has been shown to inhibit cell proliferation and induce apoptosis in certain cell lines, such as the human colorectal cancer cell lines Caco-2 and LoVo.[1] The concentration of ranitidine is a critical factor; for instance, a concentration of 10-7 M was found to inhibit the proliferation of Caco-2 cells.[1] It is also possible that at higher concentrations or in specific cell types, ranitidine may induce cytotoxicity through other mechanisms, such as oxidative stress.
Q3: Can ranitidine cause DNA damage in cultured cells?
A3: Under certain conditions, yes. When ranitidine reacts with nitrite under acidic conditions, it can form a nitroso derivative that has been shown to induce dose-dependent DNA fragmentation in cultured Chinese hamster ovary (CHO) cells. It is important to consider the potential for nitrosation in your experimental setup, especially in acidic culture media or if nitrites are present.
Q4: How does ranitidine affect cellular signaling pathways?
A4: Ranitidine has been shown to modulate key signaling pathways. In human dopaminergic SH-SY5Y cells, ranitidine has been observed to block the rotenone-induced phosphorylation of JNK and p38 MAPK, while promoting the phosphorylation of ERK. In RAW264.7 macrophage cells, ranitidine may upregulate M1 inflammatory cytokine levels through NF-κB activation, potentially via the PI3K-Akt2 signaling pathway.[3] These effects can contribute to its observed impact on cell survival and function.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Proliferation or Viability
Possible Causes:
-
Concentration of Ranitidine: The concentration of ranitidine may be too high for your specific cell line, leading to cytotoxic or anti-proliferative effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ranitidine.
-
Induction of Apoptosis: Ranitidine can induce programmed cell death in certain cell types.
Troubleshooting Steps:
-
Titrate Ranitidine Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a broad range and narrow it down to find the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to differentiate between apoptotic, necrotic, and viable cells. An increase in the Annexin V positive population indicates apoptosis.
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry to determine if ranitidine is causing cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Literature Review: Check for published studies on the effects of ranitidine on your specific cell line or a similar one.
Problem 2: Suspected Oxidative Stress in Ranitidine-Treated Cells
Possible Causes:
-
Direct or Indirect ROS Production: Ranitidine may contribute to the generation of reactive oxygen species (ROS).
-
Alteration of Antioxidant Defenses: The drug could be affecting the cell's natural antioxidant mechanisms.
Troubleshooting Steps:
-
Measure Intracellular ROS: Use a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Assess Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
Quantify Lipid Peroxidation: Perform a malondialdehyde (MDA) assay as an indicator of lipid peroxidation, a consequence of oxidative damage.
-
Co-treatment with Antioxidants: Treat cells with ranitidine in the presence of an antioxidant (e.g., N-acetylcysteine) to see if it rescues the observed phenotype.
Problem 3: Altered Protein Expression or Signaling Pathway Activation
Possible Causes:
-
Modulation of MAPK Pathway: Ranitidine can affect the phosphorylation status of JNK, p38, and ERK.
-
Activation of PI3K/Akt/NF-κB Pathway: Ranitidine may influence this pro-survival and inflammatory pathway.
Troubleshooting Steps:
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-JNK, p-p38, p-ERK, p-Akt) and the expression levels of downstream targets.
-
Use of Pathway Inhibitors: Co-treat cells with ranitidine and specific inhibitors of the suspected pathways (e.g., a JNK inhibitor, a PI3K inhibitor) to confirm the involvement of that pathway.
-
NF-κB Activation Assay: Measure the activation of NF-κB, for example, by assessing the nuclear translocation of the p65 subunit using immunofluorescence or a reporter assay.
Data Presentation
Table 1: Summary of Reported In Vitro Effects of Ranitidine
| Effect | Cell Line(s) | Concentration | Observation |
| Inhibition of Proliferation | Caco-2 | 10-7 M | Significant inhibition of cell growth. |
| Induction of Apoptosis | Caco-2, LoVo | Not specified | Induced apoptotic cell death. |
| DPPH Radical Scavenging | In vitro assay | IC50: 538±21 µg/mL | Demonstrated antioxidant activity by scavenging DPPH radicals. |
Note: This table summarizes available quantitative data. Researchers should perform their own dose-response experiments to determine the effective concentrations for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of ranitidine for the desired time period. Include an untreated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or a brief trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Detection of DNA Damage using the Comet Assay (Alkaline)
This protocol is used to detect single-strand DNA breaks.
Materials:
-
CometAssay® Kit (or individual reagents: Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, SYBR® Green)
-
Microscope slides
-
Low melting point agarose
-
Electrophoresis chamber
Methodology:
-
Cell Preparation: After treatment with ranitidine, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low melting point agarose and immediately pipette onto a coated microscope slide. Allow it to solidify at 4°C.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Immerse the slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark to unwind the DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer. Run the electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain with a DNA-intercalating dye like SYBR® Green.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Protocol 3: Analysis of Protein Phosphorylation by Western Blot
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: After ranitidine treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-JNK).
Mandatory Visualizations
Caption: Troubleshooting workflow for ranitidine-induced side effects.
Caption: Ranitidine's effect on the MAPK signaling pathway.
Caption: Ranitidine's potential effect on the PI3K/Akt/NF-κB pathway.
References
- 1. The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of histamine H2 receptor antagonist ranitidine against rotenone-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranitidine as an adjuvant regulates macrophage polarization and activates CTLs through the PI3K-Akt2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ranitidine and NSAID-Induced Intestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the exacerbation of NSAID-induced intestinal toxicity by ranitidine.
Frequently Asked Questions (FAQs)
Q1: We are using ranitidine to protect the stomach in our animal models receiving NSAIDs, but we are observing significant small intestinal injury. Is this an expected outcome?
A1: Yes, this is a documented phenomenon. While ranitidine, a histamine H2-receptor antagonist, is effective in preventing NSAID-induced gastric damage, it has been shown to exacerbate damage in the small intestine.[1][2] This paradoxical effect is a critical consideration in preclinical studies involving the co-administration of these two drug classes.
Q2: What is the proposed mechanism by which ranitidine exacerbates NSAID-induced intestinal toxicity?
A2: The precise mechanism is multifactorial, but evidence points towards a significant role of altered gut microbiota (dysbiosis).[3][4][5] By suppressing gastric acid, ranitidine can alter the composition of the intestinal microbiome, potentially leading to an overgrowth of gram-negative bacteria. These bacteria produce endotoxins that can increase intestinal permeability and inflammation, thereby worsening the initial intestinal injury caused by the NSAID.
Q3: Are there alternative gastroprotective agents that do not exacerbate NSAID-induced enteropathy?
A3: The development of a gastroprotective agent that also protects the small intestine from NSAID-induced damage is an ongoing area of research. While proton pump inhibitors (PPIs) are also used for gastric protection, they have been shown to similarly worsen NSAID-induced small intestinal injury, likely through a similar mechanism of inducing dysbiosis. Some studies have explored the use of prostaglandin analogs like misoprostol, which has shown some effectiveness in treating NSAID-induced enteropathy, but its clinical use can be limited by gastrointestinal side effects. Other experimental approaches include the development of nitric oxide (NO)-releasing NSAIDs and hydrogen sulfide (H2S)-releasing NSAIDs.
Q4: In our study, we are observing increased intestinal permeability in animals treated with both ranitidine and an NSAID. What is the significance of this?
A4: Increased intestinal permeability is a key event in the pathogenesis of NSAID-induced enteropathy. NSAIDs themselves can disrupt the integrity of the intestinal epithelial barrier. The exacerbating effect of ranitidine, likely through alterations in the gut microbiome, can further compromise this barrier. This allows luminal aggressors such as bacteria, toxins, and bile acids to penetrate the mucosa, triggering an inflammatory cascade and leading to erosions, ulcerations, and bleeding.
Troubleshooting Guides
Problem: Unexpectedly high levels of intestinal inflammation and damage in our NSAID-treated animal group receiving ranitidine for gastroprotection.
| Possible Cause | Troubleshooting Step |
| Ranitidine-induced exacerbation of enteropathy: The observed intestinal damage is a known side effect of co-administering ranitidine with NSAIDs. | 1. Re-evaluate the necessity of ranitidine: If the primary focus of the study is not on gastric protection, consider removing ranitidine from the experimental design. 2. Include appropriate control groups: Ensure the study design includes groups for the NSAID alone and ranitidine alone to isolate the exacerbating effect of the combination. 3. Consider alternative NSAIDs: Some NSAIDs have a more pronounced effect on the intestine due to factors like enterohepatic circulation. Research the specific NSAID being used and consider alternatives if feasible. |
| Alterations in Gut Microbiota: The acid-suppressing effect of ranitidine can lead to dysbiosis, contributing to intestinal inflammation. | 1. Microbiome analysis: If resources permit, perform 16S rRNA sequencing on fecal samples to characterize the changes in the gut microbiota in response to the different treatment regimens. 2. Germ-free animal models: To definitively test the role of bacteria, consider conducting experiments in germ-free animals, in which NSAID-induced enteropathy is reportedly reduced. |
| Assessment of Intestinal Permeability: The increased damage may be directly linked to a compromised intestinal barrier. | 1. In vivo permeability assay: Administer a non-absorbable marker, such as fluorescein isothiocyanate (FITC)-dextran, orally and measure its concentration in the serum to quantify intestinal permeability. |
Data Presentation
Table 1: Summary of Quantitative Data on the Effects of Diclofenac and Ranitidine Co-administration in Rats
Data summarized from Singh et al. (2017). The study investigated the effects of diclofenac (DIC) and ranitidine (RAN) in rats. Quercetin (QCT) was used as a potential protective agent.
| Parameter | Control | Diclofenac (DIC) | Ranitidine (RAN) | DIC + RAN | DIC + RAN + QCT (100 mg/kg) |
| Gastric Hemorrhagic Damage (mm²) | 0.0 ± 0.0 | 28.5 ± 3.2 | 0.0 ± 0.0 | 4.1 ± 1.1 | 2.9 ± 0.8 |
| Intestinal Hemorrhagic Damage (mm²) | 0.0 ± 0.0 | 15.8 ± 2.1 | 0.0 ± 0.0 | 35.2 ± 4.5 | 9.7 ± 1.5 |
| Xanthine Oxidase Activity (U/mg protein) | 0.12 ± 0.02 | 0.38 ± 0.04 | 0.14 ± 0.01 | 0.52 ± 0.06 | 0.21 ± 0.03 |
| Lipid Peroxidation (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.4 | 1.4 ± 0.2 | 5.8 ± 0.7 | 2.1 ± 0.3 |
| Intestinal Permeability (% FITC-dextran) | 1.5 ± 0.2 | 4.8 ± 0.6 | 1.8 ± 0.3 | 8.2 ± 1.1 | 3.2 ± 0.4 |
| GI Luminal pH (Intestine) | 7.2 ± 0.1 | 7.1 ± 0.2 | 7.8 ± 0.1 | 7.9 ± 0.2 | 7.4 ± 0.1 |
Experimental Protocols
1. Induction of NSAID Enteropathy and Ranitidine Co-administration in Rats
This protocol is based on the methodology described by Singh et al. (2017).
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet chow and water.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
NSAID (e.g., Diclofenac sodium, 9 mg/kg, orally, twice daily for 5 days)
-
Ranitidine (15 mg/kg, orally, twice daily for 10 days)
-
NSAID + Ranitidine (Ranitidine for 10 days, with Diclofenac co-administered for the final 5 days)
-
-
Procedure:
-
Administer ranitidine or vehicle orally twice daily for 10 days.
-
For the NSAID-treated groups, administer diclofenac sodium orally twice daily for the last 5 days of the study period.
-
Fast the rats after the last dose on day 9, with free access to water.
-
12 hours after the final dose on day 10, euthanize the animals.
-
-
Endpoint Analysis:
-
Macroscopic Damage Assessment: Immediately after euthanasia, excise the gastrointestinal tract. Open the stomach and small intestine along the anti-mesenteric side and rinse with saline. Measure the area of hemorrhagic lesions (in mm²).
-
Biochemical Assays: Collect tissue samples from the small intestine for the analysis of xanthine oxidase activity and lipid peroxidation.
-
Intestinal Permeability Assay: See protocol below.
-
GI Luminal pH: Measure the pH of the luminal contents of the stomach and small intestine.
-
2. In Vivo Intestinal Permeability Assay
-
Procedure:
-
Four hours before euthanasia, administer fluorescein isothiocyanate (FITC)-dextran (4 kDa, e.g., 50 mg/kg) orally to the rats.
-
At the time of euthanasia, collect blood via cardiac puncture.
-
Centrifuge the blood to separate the plasma.
-
Measure the fluorescence of the plasma using a spectrofluorometer (excitation: 490 nm, emission: 520 nm).
-
Calculate the concentration of FITC-dextran in the plasma against a standard curve. The concentration is directly proportional to the intestinal permeability.
-
Mandatory Visualizations
Caption: Ranitidine's differential effect on the GI tract during NSAID co-administration.
Caption: Experimental workflow for studying ranitidine's effect on NSAID enteropathy.
References
- 1. Overcoming the exacerbating effects of ranitidine on NSAID-induced small intestinal toxicity with quercetin: Providing a complete GI solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-steroidal anti-inflammatory drug-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in NSAIDs-Induced Enteropathy Therapeutics: New Options, New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut Microbiota in NSAID Enteropathy: New Insights From Inside [frontiersin.org]
Validation & Comparative
A Comparative Guide to H2 Receptor Blockade: Ranitidine vs. Famotidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the H2 receptor blockade efficacy of ranitidine and famotidine, two prominent histamine H2 receptor antagonists. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into their respective potencies, mechanisms of action, and clinical effectiveness.
Executive Summary
Both ranitidine and famotidine are competitive antagonists of the histamine H2 receptor, effectively inhibiting gastric acid secretion. However, substantial evidence demonstrates that famotidine is significantly more potent than ranitidine. On a weight basis, famotidine is approximately 8 to 9 times more potent than ranitidine in inhibiting gastric acid secretion[1][2]. This increased potency translates to a longer duration of action for famotidine, which has been reported to be about 30% longer than that of ranitidine[1][2]. While both drugs exhibit similar efficacy in healing duodenal and gastric ulcers at their standard therapeutic doses, the higher potency of famotidine may offer clinical advantages, including the potential for less frequent dosing[1].
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative parameters comparing the H2 receptor blockade efficacy of ranitidine and famotidine.
Table 1: In Vitro and In Vivo Potency
| Parameter | Ranitidine | Famotidine | Reference |
| Relative Potency (vs. Cimetidine) | ~7 times more potent | ~20-50 times more potent | |
| Relative Potency (vs. Ranitidine) | 1 | ~8-9 times more potent | |
| IC50 (Histamine-induced adenylate cyclase) | - | 0.3 µM | |
| pA2 (Histamine-induced gastric acid secretion) | 6.78 | - |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Ranitidine | Famotidine | Reference |
| Onset of Action (Oral) | ~55 minutes | ~90 minutes | |
| Duration of Action | Shorter | ~30% longer | |
| Elimination Half-life | 2.5-3 hours | 2.5-3.5 hours |
Table 3: Clinical Efficacy in Duodenal Ulcer Healing (4 weeks)
| Study Drug & Dosage | Healing Rate | Reference |
| Ranitidine 150 mg twice daily | 93.0% | |
| Famotidine 40 mg once nightly | 90.5% |
Mechanism of Action: H2 Receptor Signaling Pathway
Ranitidine and famotidine exert their effects by competitively blocking the histamine H2 receptor on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to gastric acid secretion.
Experimental Protocols
The following sections detail the methodologies for key experiments used to compare the efficacy of ranitidine and famotidine.
H2 Receptor Binding Assay
Objective: To determine the binding affinity of ranitidine and famotidine to the histamine H2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the H2 receptor (e.g., HEK293 cells transfected with the human H2 receptor).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the H2 receptor (e.g., [³H]tiotidine) is incubated with the prepared membranes.
-
Competition Assay: The radioligand is co-incubated with increasing concentrations of the unlabeled competitor drugs (ranitidine or famotidine).
-
Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular cAMP Measurement Assay
Objective: To assess the functional antagonism of ranitidine and famotidine on histamine-induced intracellular cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the H2 receptor (e.g., CHO cells) are cultured in appropriate media.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of ranitidine or famotidine.
-
Histamine Stimulation: Histamine is added to the cells to stimulate the H2 receptor and induce cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined.
In Vivo Gastric Acid Secretion Assay (Perfused Rat Stomach Model)
Objective: To evaluate the in vivo potency of ranitidine and famotidine in inhibiting histamine-stimulated gastric acid secretion.
Methodology:
-
Animal Preparation: Anesthetized rats are used. The stomach is isolated and perfused with saline.
-
Basal Acid Secretion Measurement: The basal rate of gastric acid secretion is measured by titrating the perfusate.
-
Histamine Stimulation: Histamine is administered intravenously to stimulate gastric acid secretion.
-
Antagonist Administration: Ranitidine or famotidine is administered (e.g., intravenously or intraperitoneally) at various doses.
-
Inhibition of Acid Secretion Measurement: The reduction in histamine-stimulated gastric acid secretion is measured.
-
Data Analysis: The dose of the antagonist that produces a 50% inhibition of the maximal histamine-stimulated acid secretion (ED50) is calculated.
Conclusion
The available experimental data consistently demonstrate that famotidine is a more potent H2 receptor antagonist than ranitidine, with a longer duration of action. While both drugs are effective in the treatment of acid-related disorders at their respective standard doses, the pharmacological profile of famotidine suggests potential for more sustained acid suppression. The choice between these agents in a clinical or research setting may depend on factors such as dosing frequency, desired duration of acid control, and individual patient characteristics. It is important to note that ranitidine has been withdrawn from some markets due to concerns about the presence of N-nitrosodimethylamine (NDMA) impurities.
References
A Comparative Guide to Ranitidine and Cimetidine: Mechanism of Action and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ranitidine and cimetidine, two historically significant histamine H2 receptor antagonists. While ranitidine has been withdrawn from the market due to concerns over the contaminant N-nitrosodimethylamine (NDMA), a comparative analysis of its mechanism and properties remains valuable for research and the development of new therapeutics. This document details their primary mechanism of action, comparative potency, off-target effects, and the experimental protocols used to characterize them.
Primary Mechanism of Action: Histamine H2 Receptor Antagonism
Both cimetidine and ranitidine exert their primary effect by acting as competitive, reversible inhibitors of the histamine H2 receptor.[1] Cimetidine, the prototypical H2 antagonist, is structurally characterized by an imidazole ring, whereas ranitidine was later developed with a furan ring to improve its pharmacological profile.[2][3]
The H2 receptor is a Gs protein-coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.[4] Its activation by histamine triggers a signaling cascade that is central to the secretion of gastric acid. Ranitidine and cimetidine competitively block histamine from binding to this receptor, thereby inhibiting this cascade and reducing the secretion of gastric acid and gastric volume.[1] More recent studies have also described these drugs as inverse agonists, meaning they can reduce the basal activity of the H2 receptor even in the absence of histamine.
The signaling pathway is as follows:
-
Activation: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The Gs-alpha subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates PKA.
-
Proton Pump Stimulation: PKA phosphorylates downstream targets, leading to the activation and translocation of the H+/K+-ATPase (the proton pump) to the apical membrane of the parietal cell, resulting in the secretion of H+ ions into the gastric lumen.
By blocking the initial step of histamine binding, both cimetidine and ranitidine effectively suppress this entire pathway.
Comparative Potency and Affinity
Experimental data consistently demonstrates that ranitidine is a more potent H2 receptor antagonist than cimetidine. On a molar basis, ranitidine is reported to be 3 to 8 times more potent in its ability to inhibit gastric acid secretion. This increased potency is reflected in its higher binding affinity for the H2 receptor.
| Parameter | Cimetidine | Ranitidine | Interpretation |
| Binding Affinity (KB / pA2) | KB: ~0.79 µM (790 nM) | pA2: 6.95 - 7.2 | Ranitidine exhibits a significantly higher affinity for the H2 receptor. A higher pA2 value indicates greater antagonist potency. |
| In Vivo Potency | - | 3-8x more potent than cimetidine | A lower dose of ranitidine is required to achieve the same level of gastric acid suppression as cimetidine. |
| Chemical Structure | Imidazole derivative | Furan derivative | The structural difference is key to ranitidine's improved potency and safety profile. |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. It is a functional measure of antagonist potency. KB is the equilibrium dissociation constant for a competitive antagonist.
Off-Target Effects and Safety Profile
The most significant differences between cimetidine and ranitidine lie in their off-target effects, which are primarily driven by their distinct chemical structures.
Cimetidine:
-
Cytochrome P450 Inhibition: The imidazole ring of cimetidine is responsible for its potent inhibition of several hepatic cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4. This leads to a high potential for drug-drug interactions, as cimetidine can slow the metabolism of many co-administered drugs (e.g., warfarin, theophylline, phenytoin), increasing their plasma concentrations and risk of toxicity.
-
Antiandrogenic Effects: Cimetidine exhibits weak antiandrogenic activity. At high doses, it can bind to androgen receptors and has been associated with side effects such as gynecomastia, impotence, and loss of libido in male patients.
Ranitidine:
-
Weak CYP450 Interaction: Ranitidine's furan ring structure gives it a much lower affinity for CYP450 enzymes—approximately 10 times lower than that of cimetidine. Consequently, ranitidine is a weak inhibitor of the CYP450 system and is associated with far fewer clinically significant drug interactions.
-
No Antiandrogenic Effects: Ranitidine does not have antiandrogenic activity and is not associated with the endocrine-related side effects seen with cimetidine. Studies have shown that cimetidine-induced gynecomastia and impotence resolved when patients were switched to ranitidine.
Experimental Protocols
The characterization of H2 receptor antagonists like ranitidine and cimetidine relies on two primary types of assays: receptor binding assays to determine affinity and functional assays to measure antagonist activity.
H2 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the H2 receptor through competitive displacement of a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (ranitidine or cimetidine).
-
Principle: Cell membranes containing the H2 receptor are incubated with a fixed concentration of a high-affinity radiolabeled H2 antagonist (e.g., [3H]-tiotidine). The unlabeled test compound is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured.
-
Methodology:
-
Membrane Preparation: H2 receptors are obtained from cultured cells (e.g., CHO or HEK293 cells) stably transfected with the human H2 receptor gene. Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction, which is then resuspended in a suitable buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with the radioligand (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C to prevent receptor internalization) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal competition curve is generated, from which the IC50 (concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation
This cell-based assay measures the functional consequence of H2 receptor blockade—the inhibition of histamine-stimulated cAMP production.
-
Objective: To determine the functional potency (IC50) of the antagonist in a physiological context.
-
Principle: Whole cells expressing the H2 receptor are first treated with the antagonist (ranitidine or cimetidine) and then stimulated with a fixed concentration of an H2 agonist (e.g., histamine or amthamine). The resulting intracellular cAMP levels are measured. The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in cAMP.
-
Methodology:
-
Cell Culture: Cells stably expressing the human H2 receptor are cultured in multi-well plates until they reach a suitable confluency.
-
Pre-incubation with Antagonist: The culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Varying concentrations of the antagonist are added to the wells, and the plate is incubated for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: A fixed concentration of an H2 receptor agonist (typically the EC80 concentration to ensure a robust signal) is added to the wells to stimulate cAMP production. The plate is incubated for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a detection kit. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay where competition between cellular cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead is measured.
-
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of antagonist that causes 50% inhibition of the agonist response, is calculated from this curve.
-
Summary and Conclusion
Ranitidine was developed from cimetidine through a rational drug design process that successfully enhanced its therapeutic profile. The primary mechanism of action for both drugs is the competitive antagonism of the histamine H2 receptor, leading to a reduction in gastric acid secretion.
The key distinctions are:
-
Potency: Ranitidine is 3-8 times more potent than cimetidine due to its higher affinity for the H2 receptor.
-
Safety and Tolerability: Ranitidine's furan-based structure confers a significant safety advantage. It is a much weaker inhibitor of the cytochrome P450 enzyme system, resulting in a lower risk of drug-drug interactions. Furthermore, it lacks the antiandrogenic effects observed with high doses of cimetidine.
Although ranitidine has been withdrawn from the market due to manufacturing and stability issues leading to NDMA formation, the comparative study of its pharmacology relative to cimetidine offers crucial insights for drug development. It serves as a successful case study in modifying a lead compound to improve potency and drastically reduce off-target effects, a central goal in modern medicinal chemistry.
References
- 1. Ranitidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Ranitidine Binding Assay Results: A Comparative Guide to Controls
For researchers and drug development professionals engaged in the study of histamine H2 receptor antagonists, robust and reliable binding assay data is paramount. This guide provides a comparative framework for validating Ranitidine binding assay results through the appropriate use of controls, supported by experimental data and detailed protocols.
Data Presentation: Comparative Binding Affinities of H2 Receptor Antagonists
The following table summarizes the relative potencies of common H2 receptor antagonists, which can be used as positive controls in a Ranitidine binding assay. The data is presented to illustrate the expected hierarchy of potency.
| Compound | Relative Potency (Compared to Cimetidine) | Approximate pA2 Value |
| Ranitidine | ~8-10x | 6.92[1] |
| Cimetidine | 1x | - |
| Famotidine | ~20-50x | - |
| Tiotidine | High Affinity Ligand | - |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate higher antagonist potency. Famotidine is consistently reported to be the most potent of the listed H2 antagonists.[2][3][4]
Experimental Protocols
A meticulously executed experimental protocol is the foundation of valid binding assay results. Below are detailed methodologies for performing a competitive radioligand binding assay to determine the binding affinity of Ranitidine and its controls for the histamine H2 receptor.
Key Experiment: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., Ranitidine) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the H2 receptor.
Materials:
-
Radioligand: [3H]-Tiotidine (a high-affinity H2 receptor antagonist)
-
Receptor Source: Membranes prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea-pig lung parenchyma or CHO cells stably expressing the human H2 receptor).[5]
-
Test Compounds: Ranitidine, positive controls (Cimetidine, Famotidine), and a negative control (e.g., Promethazine, an H1 receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter
Protocol:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]-Tiotidine, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled H2 antagonist (e.g., 1 µM Tiotidine), [3H]-Tiotidine, and the membrane preparation. This determines the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Add serial dilutions of the test compound (Ranitidine) or control compounds, a fixed concentration of [3H]-Tiotidine, and the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, express the data as a percentage of the specific binding in the absence of a competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade.
Caption: The Histamine H2 receptor signaling pathway.
Experimental Workflow for Validating Ranitidine Binding
A logical workflow ensures that the binding assay is properly controlled and the results are interpretable.
Caption: Workflow for validating a Ranitidine binding assay.
Logical Relationship of Controls in Assay Validation
The inclusion of both positive and negative controls is critical for interpreting the specificity and validity of the binding results.
Caption: Role of controls in validating binding assay results.
References
- 1. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Ranitidine's Cross-Reactivity Profile at Histamine H1, H3, and H4 Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of ranitidine, a well-known histamine H2 receptor antagonist, with other histamine receptor subtypes—H1, H3, and H4. The following sections present quantitative binding data, detailed experimental protocols for the cited assays, and visual diagrams of relevant signaling pathways and experimental workflows to support further research and drug development.
Quantitative Comparison of Ranitidine's Binding Affinity
Ranitidine exhibits a high degree of selectivity for the histamine H2 receptor. Experimental data from radioligand binding assays demonstrate significantly lower to negligible affinity for the H1 and H3 receptors. An extensive literature search did not yield specific quantitative binding or functional data for ranitidine at the histamine H4 receptor, suggesting its interaction is likely insignificant and has not been a focus of published research.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference |
| Histamine H2 Receptor | Ranitidine | 190.0 nM | [1] |
| Histamine H1 Receptor | Ranitidine | > 5000 nM | [1] |
| Histamine H3 Receptor | Ranitidine | > 10,000 nM (pKi < 5) | [2] |
| Histamine H4 Receptor | Ranitidine | No data available |
Note: A higher Ki value indicates lower binding affinity.
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to determine the binding affinities presented above.
Radioligand Displacement Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., ranitidine) for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand, [³H]-pyrilamine, from guinea pig cerebellum membranes.
Materials:
-
Membrane Preparation: Guinea pig cerebellum membranes.
-
Radioligand: [³H]-pyrilamine.
-
Assay Buffer: Details not provided in the source. Typically, a buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test Compound: Ranitidine, prepared in various concentrations.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Guinea pig cerebellum membranes are incubated with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound (ranitidine).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-pyrilamine, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Competition Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines a competition binding assay to assess the affinity of a test compound for the human histamine H3 receptor expressed in cell membranes, using [³H]A-349821 as the radioligand.[2]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor.
-
Radioligand: [³H]A-349821 (a selective H3 receptor inverse agonist).[2]
-
Competitor: Ranitidine at various concentrations.
-
Non-specific Binding Control: 10 µM thioperamide.
-
Incubation Buffer: Specific composition not detailed in the provided search results.
-
Filtration Apparatus: Brandell cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: Membranes expressing the human H3 receptor are incubated with a fixed concentration of [³H]A-349821 (approximately 0.5 nM) and varying concentrations of ranitidine.
-
Equilibrium: The incubation is carried out for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a Brandell cell harvester to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor (ranitidine) concentration. The IC50 value is determined from these curves and converted to a Ki value using the Cheng-Prusoff equation. The negligible affinity of ranitidine was reported as a pKi value of less than 5, which corresponds to a Ki value greater than 10,000 nM.
Histamine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of histamine H1, H3, and H4 receptors.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Ranitidine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of ranitidine and its analogs as histamine H2 receptor antagonists. The information is compiled from various scientific studies to aid in structure-activity relationship (SAR) analysis and the development of new H2 antagonists.
Data Presentation: Comparative Potency of Ranitidine and Analogs
The following table summarizes the in vitro potency of ranitidine and several of its analogs, as well as other H2 receptor antagonists for comparison. The data has been compiled from multiple sources and is presented to illustrate the impact of structural modifications on H2 receptor affinity. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Key Structural Feature | In Vitro Assay System | Potency Metric (Value) | Relative Potency vs. Cimetidine | Source |
| Ranitidine | Furan ring with a dimethylaminomethyl substituent | Guinea Pig Isolated Atrium | pA2 = 7.2 | 4.5x | |
| Rabbit Atria | pA2 = 8.2 | - | [1] | ||
| Cimetidine | Imidazole ring | Guinea Pig Isolated Atrium | - | 1x (Reference) | [2] |
| Famotidine | Thiazole ring | Guinea Pig Isolated Atrium | - | 20-27x | [3] |
| Analog (HB5) | Removal of the furan ring from ranitidine structure | Guinea Pig Isolated Atria | KB = 31.6 µM | Significantly lower | [4] |
| Pyridyl Analog (1) | Pyridyl group replacing the nitroethenediamine moiety | Guinea Pig Atrium | Selective H2 antagonist activity | - | [5] |
| 1,6-Dihydropyridyl Analog (2) | 1,6-Dihydropyridyl group replacing the nitroethenediamine moiety | Guinea Pig Atrium | Non-selective histamine antagonist | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. KB is the equilibrium dissociation constant for the antagonist-receptor complex. A higher pA2 value and a lower KB value indicate greater potency.
Structure-Activity Relationship (SAR) Summary
The development of ranitidine was a result of a rational drug design process that aimed to improve upon the first H2 antagonist, cimetidine. Key SAR insights for ranitidine and its analogs include:
-
The Heterocyclic Ring: The replacement of the imidazole ring in cimetidine with a furan ring containing a nitrogen-containing substituent in ranitidine was a key modification. This change led to a significant increase in potency and a better side-effect profile. Further modifications to this ring system can modulate activity and selectivity.
-
The Thioether Chain: The flexible thioether chain connecting the heterocyclic ring to the polar tail group is crucial for optimal antagonist activity. It is believed to provide the correct spatial orientation for receptor binding.
-
The Polar Tail Group: The N-methyl-2-nitroethene-1,1-diamine group of ranitidine is a polar, non-basic moiety that is essential for maximal antagonist activity. Modifications in this part of the molecule can significantly impact potency.
Experimental Protocols
The in vitro potency of ranitidine and its analogs is primarily determined using isolated tissue preparations that express histamine H2 receptors. The most common assay is the isolated guinea pig right atrium assay .
Isolated Guinea Pig Right Atrium Assay
Objective: To determine the antagonist potency (pA2 or KB) of a compound by measuring its ability to inhibit the positive chronotropic effect of histamine on the spontaneously beating guinea pig atrium.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are quickly excised. The right atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The atria are allowed to equilibrate for a period (e.g., 60 minutes) during which they establish a stable spontaneous beating rate. The atrial rate is recorded using a force-displacement transducer.
-
Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the increase in the atrial rate.
-
Antagonist Incubation: The tissue is washed to remove the histamine. The antagonist (ranitidine or its analog) is then added to the bath at a fixed concentration and allowed to incubate for a specific period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
Second Histamine Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for histamine is generated.
-
Data Analysis: The antagonist's effect is quantified by the rightward shift of the histamine concentration-response curve. The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot, where the log (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. A linear plot with a slope not significantly different from unity is indicative of competitive antagonism.
Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of ranitidine.
Experimental Workflow for In Vitro Potency Assessmentdot
References
- 1. Antagonistic activity of tiotidine and ranitidine on guinea-pig and rabbit atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranitidine Demonstrates Superior Gastric pH Control Over Placebo in Clinical Studies
For Immediate Release
[City, State] – [Date] – Extensive clinical research demonstrates that ranitidine is significantly more effective than a placebo in controlling gastric pH. This guide provides a comprehensive comparison of ranitidine and placebo, summarizing key experimental findings, detailing methodologies, and illustrating the underlying biological mechanisms. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of ranitidine and placebo in controlling gastric pH.
Table 1: Efficacy of Ranitidine vs. Placebo in Increasing Gastric pH
| Study Population | Intervention | Outcome Measure | Ranitidine Group | Placebo Group | Citation |
| Surgical Patients | 150 mg oral ranitidine | Mean preoperative gastric pH | 7.140 ± 0.765 | No significant change | [1] |
| Surgical Patients | 150 mg oral ranitidine | Patients with pH < 2.5 | 0% | 23% | [2] |
| Healthy Volunteers | 75 mg effervescent ranitidine (fasting) | Median onset of alkalinization (minutes) | 1.2 | 211.1 | [3] |
| Healthy Volunteers | 75 mg effervescent ranitidine (postprandial) | Median onset of alkalinization (minutes) | 1.4 | 240.0 | [3] |
| Healthy Volunteers | 75 mg effervescent ranitidine (fasting) | Median duration of alkalinization (minutes) | 235.0 | - | [3] |
| Healthy Volunteers | 75 mg effervescent ranitidine (postprandial) | Median duration of alkalinization (minutes) | 171.8 | - | |
| Healthy Volunteers | 75 mg effervescent ranitidine (fasting) | Percentage of time with pH > 4 | 73.9% | - | |
| Healthy Volunteers | 75 mg effervescent ranitidine (postprandial) | Percentage of time with pH > 4 | 59.1% | - | |
| GERD Patients | 150 mg oral ranitidine (every 8h) | Median % time intragastric pH ≥ 4 | 33.9% | 4.5% | |
| GERD Patients | 300 mg oral ranitidine (every 8h) | Median % time intragastric pH ≥ 4 | 33.3% | 4.5% | |
| Duodenal Ulcer Patients | 300 mg oral ranitidine (at 10 pm) | Median 24h intragastric pH | 2.2 | 1.4 | |
| Ambulatory Surgical Patients | 150 mg oral ranitidine (twice/day) | Patients with gastric pH ≤ 2.5 | 3% | 86% |
Experimental Protocols
Key Experiment 1: Oral Ranitidine in Surgical Patients
-
Objective: To compare the effects of preoperative oral ranitidine versus a placebo on gastric pH in patients scheduled for elective surgery.
-
Study Design: A prospective, parallel group, controlled, randomized, single-blind study.
-
Participants: 120 adult patients (ASA physical status I and II) scheduled for elective surgery under general anesthesia.
-
Intervention:
-
Group A (n=40): Placebo tablet.
-
Group B (n=40): 150 mg ranitidine tablet.
-
Group C (n=40): 40 mg pantoprazole tablet (for comparison).
-
-
Procedure: Gastric fluid was aspirated after induction of anesthesia, and its pH was measured.
-
Primary Outcome: Change in gastric pH.
Key Experiment 2: Effervescent Ranitidine in Healthy Volunteers
-
Objective: To compare the effect of effervescent ranitidine, almagate, and placebo on gastric pH in fasting and postprandial conditions.
-
Study Design: A randomized, crossover study.
-
Participants: 12 healthy volunteers.
-
Intervention:
-
Effervescent ranitidine.
-
Almagate (antacid).
-
Placebo.
-
-
Procedure: Gastro-oesophageal pH was monitored on three different occasions after the administration of each treatment.
-
Primary Outcomes: Onset and duration of alkalinization, percentage of time with pH > 4, and median gastric pH.
Signaling Pathway and Mechanism of Action
Ranitidine is a competitive and reversible inhibitor of histamine H2 receptors located on the gastric parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates these receptors, leading to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of the H+/K+ ATPase proton pump, which secretes gastric acid. By blocking the H2 receptor, ranitidine prevents this signaling cascade, thereby reducing gastric acid secretion.
Experimental Workflow
The general workflow for clinical trials comparing ranitidine and a placebo for gastric pH control is outlined below.
References
- 1. Evaluating ranitidine, pantoprazole and placebo on gastric pH in elective surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of omeprazole, ranitidine, famotidine and placebo on gastric secretion in patients undergoing elective surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of effervescent ranitidine on gastric pH: comparison with almagate and placebo in fasting and postprandial conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ranitidine and Novel Anti-Ulcer Agents: Efficacy, Mechanism, and Clinical Insights
For decades, ranitidine, a histamine H2-receptor antagonist, was a cornerstone in the management of peptic ulcer disease and gastroesophageal reflux disease (GERD). However, its widespread withdrawal has paved the way for the prominence of existing therapies, primarily proton pump inhibitors (PPIs), and the emergence of novel anti-ulcer agents. This guide provides a detailed comparison of the efficacy of ranitidine with that of newer agents, particularly Potassium-Competitive Acid Blockers (P-CABs), supported by experimental data and detailed methodologies for a scientific audience.
The landscape of acid-suppressive therapy has evolved significantly. While ranitidine offered effective symptom relief for many, the development of PPIs and, more recently, P-CABs has introduced agents with different mechanisms of action and, in some cases, superior efficacy in acid control and ulcer healing. This comparison will use PPIs as a common comparator to bridge the evaluation between ranitidine and the newer P-CABs, reflecting the trajectory of clinical practice and drug development.
Efficacy in Ulcer Healing and Symptom Relief
Clinical trial data consistently demonstrates that while ranitidine is superior to placebo, proton pump inhibitors (PPIs) generally offer higher healing rates for gastric and duodenal ulcers.[1][2] Newer Potassium-Competitive Acid Blockers (P-CABs) have shown non-inferiority and, in some cases, superiority to PPIs, particularly in more severe cases of erosive esophagitis.[3][4]
Comparative Efficacy Data
| Drug Class | Agent(s) | Indication | Healing Rate (Time) | Comparator | Comparator Healing Rate (Time) | Key Findings |
| H2-Receptor Antagonist | Ranitidine | Duodenal Ulcer | 73% (4 weeks) | Placebo | 45% (4 weeks) | Ranitidine significantly improved healing rates compared to placebo. |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole | Gastric Ulcer | Pooled RR vs. Ranitidine: 1.33 (4 weeks) | Ranitidine | - | PPIs resulted in higher healing rates than ranitidine.[1] |
| Lansoprazole | Duodenal Ulcer | 85% (4 weeks) | Ranitidine | 75% (4 weeks) | Lansoprazole was significantly more effective than ranitidine in healing duodenal ulcers. | |
| Potassium-Competitive Acid Blockers (P-CABs) | Vonoprazan 20mg | Grade C/D Esophagitis | Treatment Failure Rate: 6% | Lansoprazole 30mg | Treatment Failure Rate: 21% | Vonoprazan demonstrated a significantly lower risk of treatment failure compared to lansoprazole. |
| Tegoprazan 50mg | Duodenal Ulcer | 96.9% (6 weeks) | Lansoprazole 30mg | 99.0% (6 weeks) | Tegoprazan was non-inferior to lansoprazole in duodenal ulcer healing. |
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the efficacy of ranitidine and novel agents like P-CABs lies in their distinct mechanisms of action at the cellular level of the gastric parietal cell.
Ranitidine acts as a competitive and reversible inhibitor of the histamine H2-receptor. By blocking this receptor, it prevents histamine from stimulating the intracellular signaling cascade that leads to the activation of the proton pump (H+/K+-ATPase). This reduces gastric acid secretion, particularly basal and nocturnal secretion.
In contrast, P-CABs, such as vonoprazan and tegoprazan, directly inhibit the proton pump by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase. This action is independent of the parietal cell's stimulation state and does not require an acidic environment for activation, unlike PPIs. This leads to a more rapid, potent, and sustained suppression of gastric acid.
Experimental Protocols
To ensure the robust and comparable evaluation of anti-ulcer agents, clinical trials adhere to stringent and standardized experimental protocols.
Endoscopic Assessment of Ulcer Healing
A primary endpoint in many anti-ulcer agent trials is the rate of ulcer healing, as confirmed by endoscopy.
Objective: To visually assess and document the healing of gastric or duodenal ulcers at baseline and specified follow-up intervals.
Procedure:
-
Baseline Endoscopy: A baseline upper gastrointestinal endoscopy is performed to confirm the presence, size, and location of the ulcer. Biopsies may be taken to rule out malignancy and to test for Helicobacter pylori.
-
Randomization and Treatment: Patients are randomized to receive the investigational drug or the comparator agent in a double-blind manner.
-
Follow-up Endoscopy: Endoscopy is repeated at predefined time points (e.g., 4 and 8 weeks) to assess ulcer healing. Complete healing is typically defined as the complete re-epithelialization of the ulcer crater.
-
Imaging and Documentation: High-resolution images of the ulcer at each endoscopic examination are captured for independent review and verification.
24-Hour Intragastric pH Monitoring
This protocol is employed to evaluate the pharmacodynamic effect of acid-suppressing medications.
Objective: To continuously measure the acidity (pH) in the stomach over a 24-hour period to assess the degree and duration of acid suppression.
Procedure:
-
Catheter Placement: A thin, flexible catheter with a pH sensor is inserted through the patient's nose and positioned in the stomach.
-
Data Recording: The catheter is connected to a portable data logger that records pH levels continuously for 24 hours while the patient engages in normal daily activities, including meals.
-
Data Analysis: The collected data is analyzed to determine key parameters such as the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), which is considered important for ulcer healing.
Conclusion
The evolution from H2-receptor antagonists like ranitidine to proton pump inhibitors and now to Potassium-Competitive Acid Blockers represents a significant advancement in the pharmacological management of acid-related disorders. While ranitidine was a valuable therapeutic option, the data indicates that newer agents, particularly P-CABs, offer a more profound and sustained control of gastric acid secretion, which translates to high rates of ulcer healing. The distinct mechanisms of action and favorable pharmacokinetic profiles of P-CABs position them as a promising therapeutic class for both existing and unmet needs in the treatment of peptic ulcers and other acid-related conditions. For researchers and drug development professionals, the continued exploration of novel mechanisms to control gastric acid secretion remains a critical area of investigation to further improve patient outcomes.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. Are proton pump inhibitors the first choice for acute treatment of gastric ulcers: a meta analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Meta-Analysis of Ranitidine's Clinical Trial Landscape: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive meta-analysis of clinical trial data on Ranitidine, a histamine H2-receptor antagonist. It offers an objective comparison of its performance against placebo and other acid-suppressing agents, supported by quantitative data from numerous studies. This analysis delves into the efficacy and safety of Ranitidine across various gastrointestinal disorders, supplemented by detailed experimental methodologies and visual representations of its mechanism of action and clinical trial workflows.
Executive Summary
Ranitidine has been a cornerstone in the management of acid-related gastrointestinal disorders for decades. This guide synthesizes data from a multitude of clinical trials and meta-analyses to evaluate its clinical utility in treating Gastroesophageal Reflux Disease (GERD), peptic ulcers, and dyspepsia. The evidence demonstrates that while Ranitidine is consistently more effective than placebo, its efficacy in some conditions, particularly in the healing of erosive esophagitis, is surpassed by proton pump inhibitors (PPIs). However, it maintains a favorable safety profile and offers a valuable therapeutic option.
Data Presentation: A Quantitative Overview
The following tables summarize the key efficacy and safety data for Ranitidine derived from meta-analyses and large-scale clinical trials.
Table 1: Efficacy of Ranitidine in Healing Duodenal and Gastric Ulcers
| Indication | Treatment Group | Dosage | Duration | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Citation |
| Duodenal Ulcer | Ranitidine | 150 mg twice daily | 4 weeks | 73 | Placebo | 45 | [1] |
| Ranitidine | 150 mg twice daily | 4 weeks | 70 | Placebo | 4.5 | [2] | |
| Ranitidine | 300 mg at bedtime | 4 weeks | 84 | Ranitidine 150 mg twice daily | 85 | [1] | |
| Gastric Ulcer | Ranitidine | 150 mg twice daily | 8 weeks | 63 (NSAID users) | - | - | [3] |
| Ranitidine | 150 mg twice daily | 8 weeks | 95 (NSAID discontinued) | - | - | [3] | |
| Ranitidine | 150 mg twice daily | 4 weeks | 75 | Placebo | 30 | ||
| Ranitidine | 300 mg at night | 8 weeks | 90 | Ranitidine 150 mg twice daily | 93 |
Table 2: Efficacy of Ranitidine in Gastroesophageal Reflux Disease (GERD)
| Outcome | Treatment Group | Dosage | Duration | Result | Comparator | Comparator Result | Citation |
| Heartburn Relief | Ranitidine | 150 mg twice daily | 6 weeks | Significantly better than placebo | Placebo | - | |
| Erosive Esophagitis Healing | Ranitidine | 150 mg q.i.d. | 12 weeks | Significantly better than placebo | Placebo | - | |
| Heartburn Resolution (in patients unresponsive to initial Ranitidine) | Ranitidine | 150 mg twice daily | 8 weeks | 16% | Omeprazole 20 mg once daily | 46% | |
| Maintenance of Healing of Erosive Esophagitis | Ranitidine | 150 mg twice daily | 48 weeks | Significantly more effective than placebo | Placebo | - |
Table 3: Ranitidine in Functional Dyspepsia
| Outcome | Treatment Group | Dosage | Duration | Result | Comparator | Citation |
| Symptom Improvement | H2-receptor antagonists (including Ranitidine) | Various | 2-6 weeks | Moderate beneficial effect (OR 1.48) | Placebo |
Table 4: Safety Profile of Ranitidine from Clinical Trials
| Adverse Event Profile | Finding | Population | Citation |
| Overall Adverse Events | 20% in Ranitidine group vs. 27% in placebo group. | >26,000 patients in 189 controlled clinical trials. | |
| Common Side Effects | Headache, dizziness, gastrointestinal disturbances. | General patient population. | |
| Hepatotoxicity | Rare instances of clinically apparent liver injury. | Post-marketing surveillance. |
Experimental Protocols
While full, detailed protocols for each cited study are not publicly available, the following represents a generalized methodology for a randomized, double-blind, placebo-controlled clinical trial of Ranitidine for GERD, based on common practices and descriptions from the reviewed literature.
1. Study Design and Population:
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Inclusion Criteria: Male and female patients aged 18 years or older with a clinical diagnosis of GERD, characterized by symptoms such as heartburn for a specified frequency and duration (e.g., at least 4 days a week for the past month). Endoscopic confirmation of erosive esophagitis may be required for certain trials.
-
Exclusion Criteria: History of gastric or esophageal surgery, active peptic ulcer disease from other causes, use of other acid-suppressing medications within a specified washout period, and certain concomitant illnesses.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either Ranitidine or a matching placebo.
-
A centralized randomization system is typically used to ensure allocation concealment.
-
Both patients and investigators are blinded to the treatment assignment.
3. Intervention:
-
Investigational Drug: Ranitidine tablets (e.g., 150 mg).
-
Control: Identical-looking placebo tablets.
-
Dosage and Administration: e.g., one tablet taken orally twice daily for a specified duration (e.g., 6 weeks).
4. Assessments:
-
Baseline Assessment: Includes medical history, physical examination, vital signs, laboratory tests, and baseline symptom assessment using a validated questionnaire (e.g., Gastroesophageal Reflux Disease Symptom Assessment Scale - GSAS). Endoscopy is performed to grade the severity of esophagitis.
-
Follow-up Visits: Occur at specified intervals (e.g., weeks 2, 4, and 6) to assess symptom frequency and severity, adverse events, and concomitant medication use.
-
End-of-Study Assessment: Repeats the baseline assessments, including a final endoscopy to evaluate healing.
5. Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of patients with complete resolution or significant improvement in heartburn symptoms at the end of the treatment period.
-
Secondary Efficacy Endpoints: Healing of erosive esophagitis as determined by endoscopy, reduction in antacid consumption, and improvement in quality of life scores.
-
Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.
6. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.
-
Appropriate statistical tests (e.g., Chi-square test for categorical data, t-test or ANOVA for continuous data) are used to compare the treatment groups.
Mandatory Visualizations
Signaling Pathway of Ranitidine
Caption: Mechanism of action of Ranitidine on gastric acid secretion.
Generalized Experimental Workflow of a Ranitidine Clinical Trial
References
Safety Operating Guide
Proper Disposal of Raluridine: A Guide for Laboratory Professionals
Disclaimer: Information regarding a compound specifically named "Raluridine" is limited in publicly available safety and disposal literature. The following guidelines are based on best practices for the disposal of research-grade chemicals and pharmaceuticals with similar characteristics, drawing from safety data for compounds such as Ranitidine. Researchers must consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for definitive guidance.
This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Hazard and Safety Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P284: [In case of inadequate ventilation] wear respiratory protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[1] |
| Skin Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
II. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for disposing of this compound waste in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If there is a risk of generating dust, use a respirator with a particulate filter.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
3. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate the work area.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down all surfaces.
-
Dispose of all cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
-
Rinse empty this compound containers three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the label on the container to prevent misuse.
-
Dispose of the rinsed, defaced container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure that all waste containers are properly sealed and labeled before collection.
-
Do not dispose of this compound down the drain or in the regular trash.
III. Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate materials to clean it up safely. If the spill is large or you are unsure, contact your EHS office immediately.
-
Don Appropriate PPE: Wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Sweep or scoop the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Guidance for Raluridine
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of Raluridine
This document provides crucial safety and logistical information for the handling of this compound, a pyrimidine nucleoside analog. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of pyrimidine-based compounds, fluorinated pyrimidine analogs, and established laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance and to adhere to the principle of ALARA (As Low As Reasonably Achievable) for all exposures.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Laboratory coat. | N95 respirator or higher, especially if dust generation is likely. |
| Solution Preparation and Handling | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Work in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses. | Nitrile gloves. | Laboratory coat. | Work in a biological safety cabinet (BSC). |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or gown over a lab coat. | N95 respirator or higher, depending on the spill size and ventilation. |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid the generation of dust when working with the solid form of the compound.[1][3]
-
Use non-sparking tools and ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge, as pyrimidine compounds can be flammable.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, moisture, and sources of ignition.
-
For solutions, especially in solvents like DMSO, store at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
As a fluorinated organic compound, it may require specific disposal procedures. Consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of halogenated waste streams.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your institution's EHS department.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent materials to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Clean the Spill:
-
Solid Spills: Carefully scoop the material into a designated hazardous waste container.
-
Liquid Spills: Use absorbent material to soak up the liquid and place it in a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with 70% ethanol), working from the outer edge of the spill towards the center.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department, even if it is a minor spill.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
